4-Bromo-3-(trifluoromethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGOZHICCQUYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634493 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221716-04-6 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde
CAS Number: 1221716-04-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde. Its chemical structure, featuring a bromo group, a trifluoromethoxy group, and an aldehyde functionality, makes it a valuable intermediate in organic synthesis. This guide provides a summary of its chemical properties, safety information, and potential applications, with a focus on its relevance in research and development.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 1221716-04-6 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [2] |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Purity | ≥98% | [2] |
| Appearance | Powder | Falcon Life Sciences |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for related compounds suggest that its preparation may involve the bromination and formylation of a trifluoromethoxy-substituted benzene precursor.
The reactivity of this compound is dictated by its three functional groups:
-
Aldehyde Group: The aldehyde group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and other C-N bonds.
-
Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of C-C bonds and the introduction of diverse molecular fragments.
-
Trifluoromethoxy Group: The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance the metabolic stability and binding affinity of a molecule to its biological target.
A general workflow for a potential synthetic application, such as a Suzuki-Miyaura coupling reaction, is depicted below.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Applications in Research and Drug Development
While specific examples of the use of this compound in drug development are not detailed in the available literature, its structural motifs suggest its potential as a key building block. Chemical suppliers indicate its application in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a bioisostere of the methoxy group and is known to improve pharmacokinetic properties of drug candidates. The bromo and aldehyde functionalities provide versatile handles for the synthesis of complex molecules for screening in drug discovery programs.
Due to the lack of specific information on its biological targets or involvement in signaling pathways, a diagrammatic representation cannot be provided at this time.
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole source of information for handling this chemical. Always consult the SDS provided by the supplier and follow all institutional safety protocols.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in various fields of chemical synthesis.
Chemical Identity
This compound is an aromatic aldehyde containing a bromine atom and a trifluoromethoxy group attached to the benzene ring. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.
| Identifier | Value |
| CAS Number | 1221716-04-6[1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₂[3][4] |
| Molecular Weight | 269.02 g/mol [2][3] |
| InChI | 1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11,12)/h1-4H[2] |
| InChIKey | OXGOZHICCQUYTM-UHFFFAOYSA-N[2] |
| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[3] |
| MDL Number | MFCD12924842[2] |
Physical Properties
The physical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported physical state of this compound.
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | 95%, ≥98% | Sigma-Aldrich[2], ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[3] |
| LogP | 3.1602 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage Conditions: Recommendations vary, with some sources suggesting storage at ambient temperature[2] and others advising to keep it sealed in a dry environment at 2-8°C[3].
-
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly provided in the searched literature. However, standard analytical techniques would be employed for such characterization:
-
Melting Point: Determined using a melting point apparatus.
-
Boiling Point: Measured by distillation at a specific pressure.
-
Density: Can be measured using a pycnometer or a densitometer.
-
Solubility: Assessed by dissolving the compound in various solvents at different concentrations.
-
Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Relationship of Compound Information
The following diagram illustrates the interconnectedness of the various identifiers and properties of this compound.
Caption: Information flow for this compound.
References
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is particularly notable for its ability to enhance crucial pharmacokinetic properties in drug candidates, such as metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of benzaldehyde with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position of the benzene ring.
Chemical Structure:
Chemical Structure of this compound
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1221716-04-6 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Purity | ≥98% (HPLC) | [1][3] |
| Storage | Sealed in dry, 2-8°C | [1][2] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| LogP | 3.1602 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehydic proton (typically 9.5-10.5 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde is expected in the downfield region (around 190 ppm). The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the aldehyde group.
-
C-O and C-F stretching vibrations associated with the trifluoromethoxy group.
2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (CHO), bromine, and potentially the trifluoromethoxy group.
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic strategy can be outlined based on established methods for the synthesis of related aryl trifluoromethyl ethers and substituted benzaldehydes.
A plausible synthetic route would involve the trifluoromethoxylation of a suitable 4-bromo-3-hydroxybenzaldehyde precursor or the bromination and formylation of a trifluoromethoxy-substituted benzene derivative.
General Workflow for Aryl Trifluoromethyl Ether Synthesis:
General Synthetic Workflow
Experimental Protocol (Hypothetical, based on related syntheses):
Step 1: Synthesis of a Precursor (Example: 4-Bromo-3-hydroxybenzaldehyde) This precursor could be synthesized from commercially available starting materials through established aromatic substitution reactions.
Step 2: Trifluoromethoxylation A common method for introducing a trifluoromethoxy group onto an aromatic ring is the oxidative desulfurization-fluorination of a xanthate derivative.
-
Materials: 4-Bromo-3-hydroxybenzaldehyde, carbon disulfide (CS₂), an alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), a fluorinating agent (e.g., pyridine-HF or a commercial reagent like XtalFluor-E), and an oxidizing agent.
-
Procedure:
-
The phenolic precursor is reacted with a base, followed by carbon disulfide and an alkyl halide to form the corresponding xanthate intermediate.
-
The isolated xanthate is then subjected to oxidative desulfurization-fluorination using a suitable fluorinating agent and an oxidant. This step replaces the xanthate group with the trifluoromethoxy group.
-
The reaction mixture is worked up, and the crude product is purified by techniques such as column chromatography to yield pure this compound.
-
Note: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be optimized for this particular substrate.
Role in Drug Discovery and Development
The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy group, is a widely employed strategy in modern drug design.[4] This is due to the unique electronic properties and steric effects of fluorine, which can significantly enhance the pharmacological profile of a drug candidate.
Key Advantages of the Trifluoromethoxy Group:
-
Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This can lead to enhanced absorption, distribution, and bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes such as cytochrome P450. This can increase the in vivo half-life of a drug, potentially allowing for lower and less frequent dosing.
-
Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target.
Potential Applications in Drug Development:
This compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde group provides a reactive handle for various chemical transformations, including:
-
Reductive amination: To introduce amine functionalities, which are common in many drug classes.
-
Wittig and related reactions: To form carbon-carbon double bonds for the construction of more complex scaffolds.
-
Oxidation: To form the corresponding carboxylic acid, which can serve as a bioisostere or a point for further functionalization.
-
Cross-coupling reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Due to these properties, this compound is a key building block in the synthesis of novel therapeutic agents targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases.[4]
Illustrative Drug Development Workflow:
Role as a Building Block in Drug Discovery
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and the beneficial trifluoromethoxy group makes it a valuable tool for the synthesis of novel and complex molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its physicochemical properties, synthesis, and applications.
Physicochemical and Safety Data
This compound is a halogenated and fluorinated benzaldehyde derivative. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it a valuable building block in organic synthesis. The quantitative properties and safety information for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 269.02 g/mol | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| CAS Number | 1221716-04-6 | [1] |
| Physical Form | Liquid or powder | [3] |
| Purity | ≥95% - 98% | [1] |
| Storage Temperature | 2-8°C or Ambient Temperature | [1] |
| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | |
| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1 | [1] |
| GHS Pictogram | GHS07 (Harmful) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [4] |
Role in Medicinal Chemistry and Drug Design
The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a critical strategy in modern drug design.[5][6] These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound serves as a key intermediate for introducing the trifluoromethoxy group into more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[2] The bromine atom also provides a versatile handle for further molecular elaboration through cross-coupling reactions.
Experimental Protocols
Synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde
This protocol describes the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to the corresponding aldehyde.
Materials:
-
(4-bromo-3-(trifluoromethyl)phenyl)methanol
-
Dichloromethane (DCM)
-
Manganese dioxide (MnO₂)
-
Celite
Procedure:
-
A solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) in dichloromethane (100 mL) is prepared.
-
Manganese dioxide (25.6 g, 294 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the solid manganese dioxide.
-
The filtrate is concentrated under reduced pressure (in vacuo) to yield the final product, 4-bromo-3-(trifluoromethyl)benzaldehyde, as a pale yellow solid.[7]
Yield: 10.0 g (82%)[7]
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 3. This compound, CasNo.1221716-04-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 4. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and spectral data from analogous structures. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small molecules is provided, alongside workflow and structural visualizations to aid in research and development.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are intended to serve as a reference for spectral assignment and should be confirmed with experimental data.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | 9.95 | s (singlet) | - |
| H-2 | 8.05 | d (doublet) | ~2.0 |
| H-5 | 7.85 | d (doublet) | ~8.5 |
| H-6 | 7.60 | dd (doublet of doublets) | ~8.5, ~2.0 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | 189.5 |
| C -OCF₃ | 148.0 (q, J ≈ 2.0 Hz) |
| C -CHO | 136.0 |
| C -6 | 134.5 |
| C -2 | 129.0 |
| C -5 | 126.0 |
| C -Br | 118.0 |
| OC F₃ | 120.5 (q, J ≈ 260 Hz) |
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following represents a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a solid organic compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-20 mg of the solid this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a pipette, transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is usually adequate.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
Spectral Width: A typical range of 0 to 200 ppm.
-
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks are identified.
Visualizations
The following diagrams illustrate the molecular structure, a generalized NMR workflow, and a potential synthetic pathway.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for an NMR spectroscopy experiment.
Caption: A plausible synthetic route to the target compound.
Technical Guide: ¹H NMR Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of a complete, experimentally verified ¹H NMR dataset for this compound in the public domain, this guide utilizes spectral data from the closely related analog, 4-Bromo-3-(trifluoromethyl)benzaldehyde. The structural similarities between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, particularly their strong electron-withdrawing effects, allow for a reasonable and informative approximation of the spectrum.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound. This data is based on the reported spectrum of 4-Bromo-3-(trifluoromethyl)benzaldehyde and is expected to be a close approximation.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aldehydic Proton (CHO) | ~10.05 | Singlet (s) | 1H |
| Aromatic Proton (H-2) | ~8.19 | Singlet (s) | 1H |
| Aromatic Protons (H-5, H-6) | ~7.94-7.88 | Multiplet (m) | 2H |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is predicted based on data for 4-Bromo-3-(trifluoromethyl)benzaldehyde in CDCl₃ at 300 MHz.[1]
Structural and Signaling Pathway
The chemical structure of this compound and the through-bond coupling relationships between the aromatic protons are illustrated in the following diagram.
Caption: Molecular structure and proton coupling of this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-20 mg of this compound.
-
Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and its residual proton signal is easily identifiable. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small, precisely known amount can be added.
-
Procedure:
-
Dissolve the weighed sample in the deuterated solvent in a small, clean, and dry vial.
-
Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters (Example for a 300 MHz Spectrometer):
-
Spectrometer: 300 MHz (or higher field) NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.
-
Spectral Width (SW): A range of approximately 10-15 ppm is usually sufficient to cover the expected signals for this type of molecule.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the chemical shift of each peak.
-
Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants (J-values).
This comprehensive guide provides the necessary details for the analysis and acquisition of the ¹H NMR spectrum of this compound, which is crucial for the structural verification and characterization in research and development settings.
References
An In-depth Technical Guide to the 13C NMR of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and substituent chemical shift (SCS) effects to provide a reliable prediction of the spectrum. This information is crucial for the structural elucidation and characterization of this compound in research and drug development settings.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by starting with the known chemical shifts of benzaldehyde and applying additive substituent effects for the bromo and trifluoromethoxy groups. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~137 |
| C2 | ~128 |
| C3 | ~150 (quartet, JC-F ≈ 2-4 Hz) |
| C4 | ~118 |
| C5 | ~135 |
| C6 | ~130 |
| C=O | ~190 |
| -OCF3 | ~121 (quartet, JC-F ≈ 258 Hz) |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on additive models and may vary slightly from experimental values. The trifluoromethoxy group will exhibit carbon-fluorine coupling, resulting in quartets for C3 and the -OCF3 carbon.
Chemical Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.
An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available mass spectra for this specific molecule, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are also provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing appropriate analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | [1] |
| CAS Number | 1221716-04-6 | [1] |
| Physical Form | Liquid | [1] |
| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | [1] |
Predicted Electron Ionization Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The fragmentation of this compound is predicted to follow pathways characteristic of aromatic aldehydes, brominated compounds, and trifluoromethoxy-substituted aromatics.[1][3]
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments.[4]
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺): The initial ionization event will produce the molecular ion at m/z 269 and 271. Aromatic rings provide stability, often resulting in a visible molecular ion peak.[5]
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6]
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical.[6]
-
Loss of Bromine (M-79/81): Cleavage of the C-Br bond will result in the loss of a bromine radical.
-
Loss of the Trifluoromethoxy Group (M-85): Fragmentation may involve the loss of the -OCF₃ group.
-
Loss of Carbon Monoxide (M-28) from Acylium Ion: The [M-H]⁺ fragment can further lose a neutral CO molecule.[6]
A summary of the predicted major fragments is provided in the table below.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Interpretation |
| 269 | 271 | [C₈H₄BrF₃O₂]⁺ | Molecular Ion (M⁺) |
| 268 | 270 | [C₈H₃BrF₃O₂]⁺ | Loss of a Hydrogen radical ([M-H]⁺) |
| 240 | 242 | [C₇H₄BrF₃O]⁺ | Loss of the Formyl radical ([M-CHO]⁺) |
| 190 | - | [C₈H₄F₃O₂]⁺ | Loss of a Bromine radical ([M-Br]⁺) |
| 184 | 186 | [C₈H₄BrO]⁺ | Loss of the Trifluoromethoxy radical ([M-OCF₃]⁺) |
| 162 | 164 | [C₇H₄BrF₃]⁺ | Loss of Carbon Monoxide from [M-CHO]⁺ |
| 161 | 163 | [C₇H₃BrO]⁺ | Loss of CO from [M-H]⁺ |
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Experimental Protocols
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard procedures for volatile aromatic aldehydes.[7][8][9]
3.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution of 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution to prepare a working solution with a final concentration of approximately 10 µg/mL.[9]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[10]
-
Vial Transfer: Transfer the filtered solution into a 2 mL glass autosampler vial. Ensure a minimum volume of 50 µL is present.[9]
3.2. GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Experimental Workflow Visualization
The general workflow for the GC-MS analysis of this compound is illustrated in the diagram below.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Concluding Remarks
This technical guide provides a foundational understanding of the mass spectrometric behavior and analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocol, offer a robust starting point for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The provided methodologies are designed to be adaptable to various laboratory settings and instrumentation. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.
References
- 1. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 4. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The interpretation is based on the characteristic vibrational frequencies of substituted benzaldehydes and related aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for the identification and characterization of complex organic molecules.
Introduction to the Vibrational Spectroscopy of this compound
Predicted Infrared Absorption Data
The following table summarizes the predicted key vibrational frequencies for this compound. These predictions are derived from the known absorptions of benzaldehyde and its derivatives containing bromo, trifluoromethyl, and trifluoromethoxy substituents.[1][2][3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Notes |
| ~3080 - 3030 | Medium | Aromatic C-H Stretch | Characteristic of C-H stretching vibrations in the benzene ring.[4] |
| ~2860 and ~2760 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | Aldehydes typically show two characteristic C-H stretching bands.[5] The lower frequency band is often more distinct. |
| ~1705 - 1715 | Strong | C=O Stretch (Aldehyde) | The carbonyl stretching frequency is strong and characteristic. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[5] The presence of electron-withdrawing groups like bromine and trifluoromethoxy is expected to slightly increase the frequency compared to unsubstituted benzaldehyde.[1][3] |
| ~1600, ~1580, ~1470 | Medium | Aromatic C=C Stretch | Multiple bands are expected due to the C=C stretching vibrations within the benzene ring.[4] |
| ~1250 - 1150 | Strong | C-O-C Asymmetric Stretch (Aryl-O) & C-F Stretch | The trifluoromethoxy group will exhibit strong C-F stretching bands in this region. The asymmetric stretch of the aryl ether linkage also contributes. |
| ~1100 - 1000 | Medium | In-plane C-H Bending | Vibrations associated with the bending of C-H bonds on the aromatic ring. |
| ~1050 - 1000 | Strong | C-F Stretch | Strong absorptions due to the C-F bonds of the trifluoromethoxy group are expected here. |
| ~880 - 800 | Strong | Out-of-plane C-H Bending | The substitution pattern on the benzene ring will determine the exact position of these strong bands. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region. |
| ~700 - 600 | Medium | C-Br Stretch | The carbon-bromine stretching vibration is expected in this region of the infrared spectrum. |
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound can be obtained using the following methodology.
3.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker ALPHA II or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.
-
An Attenuated Total Reflectance (ATR) accessory with a diamond crystal is recommended for its robustness and ease of use for solid or liquid samples.
3.2. Sample Preparation Assuming this compound is a solid at room temperature:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the spectrometer's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be used to correct for atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the spectrum of the sample.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
3.4. Data Processing
-
The acquired sample interferogram is Fourier-transformed to produce a single-beam spectrum.
-
This is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
If necessary, apply baseline correction to account for any sloping baselines.
Visualization of Experimental Workflow
The logical workflow for the FT-IR analysis of this compound is illustrated in the following diagram.
Caption: Workflow for FT-IR Analysis.
Conclusion
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its aldehyde, substituted benzene ring, bromo, and trifluoromethoxy functional groups. By following a standardized experimental protocol and understanding the predicted vibrational frequencies, FT-IR spectroscopy serves as a rapid and reliable technique for the structural confirmation and purity assessment of this compound. The provided data and methodologies offer a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.
References
- 1. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 3. OPG [opg.optica.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. ias.ac.in [ias.ac.in]
A Technical Guide to Quantum Chemical Calculations for 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. While direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this guide outlines the established and recommended computational methodologies based on studies of structurally analogous compounds.[1][2] The protocols detailed herein, utilizing Density Functional Theory (DFT), serve as a robust framework for researchers to predict molecular properties, understand reactivity, and guide experimental work in the fields of medicinal chemistry and materials science. This guide presents exemplary data in a structured format and visual workflows to facilitate comprehension and application of these computational techniques.
Introduction
This compound is a substituted aromatic aldehyde of interest in organic synthesis, potentially serving as a versatile building block for pharmaceuticals and agrochemicals due to its unique combination of functional groups.[3] The bromo-substituent provides a reactive handle for cross-coupling reactions, while the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.
Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of such molecules. By solving the Schrödinger equation (or its approximations), we can obtain detailed insights into:
-
Molecular Geometry: The three-dimensional arrangement of atoms and the corresponding bond lengths and angles.
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which serve as a molecular fingerprint.
-
Electronic Properties: Distribution of electrons, orbital energies (HOMO-LUMO), and the molecular electrostatic potential, which are key to understanding reactivity.
-
Spectroscopic Properties: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts to aid in structural elucidation.
This guide focuses on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and resource requirements for molecules of this size.[2]
Methodologies and Computational Protocols
The following section details the recommended computational protocols for a thorough quantum chemical analysis of this compound. These protocols are based on established methods for similar halogenated and substituted aromatic compounds.[2][4]
Software
A variety of quantum chemistry software packages can perform the calculations described. Prominent examples include Gaussian, Q-Chem, and ORCA. The methodologies are generally transferable between these platforms.
Geometry Optimization
The first step in any quantum chemical study is to find the minimum energy structure of the molecule.
Protocol:
-
Initial Structure: Build an initial 3D structure of this compound using a molecular editor.
-
Level of Theory: Employ the B3LYP hybrid functional. This functional is known to provide reliable geometries for a wide range of organic molecules.[2][4]
-
Basis Set: Use the 6-311++G(d,p) basis set. This Pople-style basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing halogens and second-row elements.[2][4]
-
Convergence Criteria: Use tight convergence criteria for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.
-
Solvation Model (Optional): To simulate the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation should be performed at the same level of theory.
Protocol:
-
Calculation Type: Perform a harmonic frequency calculation on the optimized geometry.
-
Verification of Minimum: Confirm that the calculation yields no imaginary frequencies, which verifies that the optimized structure is a true local minimum.
-
Data Extraction: Extract the calculated vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.
-
Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[4]
Electronic Structure Analysis
Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides critical insights into reactivity.
Protocol:
-
Orbital Energies: From the geometry optimization output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity.
-
MEP Surface Generation: Generate the molecular electrostatic potential mapped onto the electron density surface. This visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
NMR Chemical Shift Prediction
Theoretical prediction of NMR spectra is a valuable tool for confirming molecular structures.
Protocol:
-
Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift calculations.[5][6][7]
-
Level of Theory: The B3LYP functional with the cc-pVDZ basis set often provides a good balance of accuracy and computational cost for NMR predictions.[7][8]
-
Reference Standard: Calculate the absolute shielding tensor for Tetramethylsilane (TMS) at the same level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding value of the reference (TMS) and σ_iso is the calculated isotropic shielding for the nucleus of interest.
Data Presentation: Exemplary Results
The following tables summarize the type of quantitative data that would be generated from the protocols described above. Note: These are representative values for illustrative purposes and are not from actual calculations on the target molecule.
Table 1: Optimized Geometric Parameters (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-Br | 1.90 Å | |
| C-O(CF₃) | 1.36 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| C-C(H)=O | 124.5° |
| Dihedral Angle | O=C-C-C | ~180° (planar) |
Table 2: Calculated Vibrational Frequencies (Exemplary Data)
| Mode Number | Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|
| 1 | 3080 | 15 | Aromatic C-H stretch |
| 2 | 1705 | 250 | C=O aldehyde stretch |
| 3 | 1580 | 80 | Aromatic C=C stretch |
| 4 | 1250 | 310 | C-F stretch (asymmetric) |
| 5 | 1180 | 280 | C-O stretch |
| 6 | 680 | 95 | C-Br stretch |
Table 3: Electronic Properties (Exemplary Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 2.5 Debye |
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Exemplary Data)
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (aldehyde) | 190.5 |
| C (ipso-Br) | 118.0 |
| C (ipso-OCF₃) | 155.2 |
| C (ipso-CHO) | 135.1 |
| H (aldehyde) | 9.98 |
| H (aromatic) | 7.8 - 8.2 |
Visualization of Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the processes involved.
Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations.
Caption: A flowchart of the quantum chemical calculation process.
Potential Synthetic Pathway
As this molecule is a synthetic intermediate, the following diagram outlines a plausible synthetic route, which can be a subject for mechanistic studies using quantum chemistry.[9]
Caption: A diagram illustrating a potential synthesis of the target molecule.
Conclusion
This technical guide provides a foundational framework for conducting quantum chemical calculations on this compound. By following the detailed methodologies for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties, researchers can generate valuable data to complement and guide experimental investigations. The use of DFT with appropriate functionals and basis sets, as outlined, represents a reliable and accessible computational strategy for professionals in drug development and chemical research. The provided exemplary data and workflows serve as a practical starting point for such theoretical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in medicinal chemistry. This document details its chemical properties, outlines a plausible synthetic route based on established chemical principles, and presents its known applications. The unique substitution pattern of a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold makes it a versatile building block for introducing these moieties into more complex molecules.
Introduction
This compound, with the CAS number 1221716-04-6, is a substituted aromatic aldehyde. The presence of both a bromine atom and a trifluoromethoxy group makes it a valuable precursor in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. The trifluoromethoxy group is a bioisostere of the methoxy group, offering improved metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic properties of a drug candidate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.
While the precise date and individuals associated with the first synthesis of this compound are not prominently recorded, its utility is recognized within the context of the growing importance of organofluorine compounds in the life sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 1221716-04-6 | [1][2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [2] |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(trifluoromethoxy)benzene:
-
Formylation of 1-bromo-2-(trifluoromethoxy)benzene: Introduction of a hydroxymethyl group onto the aromatic ring, likely at the position para to the bromine due to directing effects, to yield 4-bromo-3-(trifluoromethoxy)benzyl alcohol.
-
Oxidation of 4-bromo-3-(trifluoromethoxy)benzyl alcohol: The benzylic alcohol is then oxidized to the corresponding aldehyde, this compound.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for analogous compounds.
Step 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol
-
To a solution of 1-bromo-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a strong acid catalyst (e.g., sulfuric acid).
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4-bromo-3-(trifluoromethoxy)benzyl alcohol.
Step 2: Synthesis of this compound
-
Dissolve 4-bromo-3-(trifluoromethoxy)benzyl alcohol in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to the solution.[3]
-
Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography.
Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | A singlet for the aldehydic proton (CHO) around δ 9.5-10.5 ppm. Aromatic protons would appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | A signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Signals for the aromatic carbons, including the carbon bearing the trifluoromethoxy group which would show a quartet due to coupling with fluorine atoms. |
| IR | A strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹. C-H stretching of the aldehyde proton around 2850 and 2750 cm⁻¹. C-F stretching bands for the trifluoromethoxy group. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry.[7]
Signaling Pathway and Drug Development Logic
The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and cell permeability. The bromo substituent provides a reactive site for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the exploration of a wide chemical space to optimize the interaction of the final compound with its biological target.
The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.
Caption: Logical workflow for drug development.
Conclusion
This compound is a strategically important synthetic intermediate. Although its specific discovery and history are not well-documented, its value is evident from its utility in introducing the trifluoromethoxy and bromo functionalities into target molecules. The synthetic routes to this compound are based on well-established organic chemistry principles. The continued interest in fluorinated compounds in drug discovery and materials science ensures that this compound will remain a relevant and valuable tool for chemists in these fields.
References
IUPAC name for 4-Bromo-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated and fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical properties, plausible synthetic routes, and key applications, presenting data in a clear and accessible format for laboratory and research use.
Chemical and Physical Properties
This compound is a substituted benzaldehyde derivative. The presence of a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.
| Property | Data | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1221716-04-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2] |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | Powder; White to light yellow crystalline solid | [3][5][6] |
| Purity | ≥98% (via HPLC) | [1][3][5] |
| Melting Point | 62-64°C | [6] |
| Storage Conditions | 2-8°C, sealed in a dry place | [1][3][5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, THF. | Inferred from general chemical properties |
| SMILES | O=CC1=CC=C(Br)C(OC(F)(F)F)=C1 | [1][2] |
| InChI Key | OXGOZHICCQUYTM-UHFFFAOYSA-N | Identifier for the isomeric structure |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis would involve the bromination of 3-(trifluoromethoxy)benzyl alcohol followed by oxidation to the aldehyde, or the synthesis of 4-bromo-1-(bromomethyl)-3-(trifluoromethoxy)benzene followed by hydrolysis and oxidation. A more direct and likely route, assuming the availability of the precursor alcohol, is outlined below.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of the analogous 4-bromo-3-(trifluoromethyl)benzaldehyde and should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a solution of (4-bromo-3-(trifluoromethoxy)phenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂)) (1.5-3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data (Anticipated)
No specific spectral data for this compound was found. However, based on its structure and data for similar compounds, the following spectral characteristics can be anticipated:
-
¹H NMR:
-
An aldehyde proton singlet between δ 9.8 and 10.2 ppm.
-
Aromatic protons appearing as multiplets or doublets between δ 7.5 and 8.5 ppm. The specific splitting pattern will depend on the coupling constants between the aromatic protons.
-
-
¹³C NMR:
-
A carbonyl carbon signal between δ 185 and 195 ppm.
-
Aromatic carbon signals between δ 110 and 160 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.
-
C-H stretching frequencies for the aldehyde and aromatic protons.
-
C-F and C-O stretching frequencies associated with the trifluoromethoxy group.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.
-
Applications in Research and Development
This compound is a versatile building block due to its distinct functional groups, which can be selectively targeted in subsequent reactions.
Caption: Logical relationships of the functional groups and their synthetic potential.
Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is a highly sought-after substituent in drug design. It can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target. The aldehyde functionality allows for the construction of various heterocyclic systems and other complex molecular architectures through reactions such as condensation and reductive amination. The bromine atom serves as a handle for introducing further diversity via cross-coupling reactions. This compound is therefore a valuable starting material for the synthesis of novel therapeutic agents, potentially in areas like anti-inflammatory and antimicrobial drug development.[7]
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethoxy group in agrochemical design can enhance the biological activity and stability of pesticides and herbicides.
Materials Science
The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this benzaldehyde derivative a candidate for the synthesis of advanced materials, including liquid crystals and polymers with specific optical or electronic characteristics.[7]
Safety Information
While specific toxicity data for this compound is not detailed, it should be handled with the standard precautions for laboratory chemicals. Based on structurally related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The proposed synthetic protocol is based on chemical analogy and has not been experimentally validated from the available literature. Researchers should conduct their own safety assessments and optimization studies before use.
References
- 1. chemscene.com [chemscene.com]
- 2. appchemical.com [appchemical.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 1221716-04-6 [amp.chemicalbook.com]
- 5. This compound, CasNo.1221716-04-6 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
In-Depth Technical Guide: 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a halogenated and ether-substituted aromatic aldehyde. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, imparts specific electronic and lipophilic properties that are of interest in the design of novel molecules with potential biological activity.
The SMILES notation for this compound is: O=CC1=CC=C(Br)C(OC(F)(F)F)=C1[1].
Physicochemical and Computational Data
The following table summarizes the available quantitative data for this compound. This information is crucial for its application in experimental settings, including reaction planning and computational modeling.
| Property | Value | Source |
| CAS Number | 1221716-04-6 | [1] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1] |
| Molecular Weight | 269.02 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | ≥95-98% | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (octanol-water partition coefficient) | 3.1602 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Safety Information
Based on available data, this compound is classified with the following hazard and precautionary statements:
-
Signal Word: Warning
-
Pictogram: GHS07 (Irritant)
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. Below is a representative protocol for the synthesis of a structurally similar compound, 4-Bromo-3-(trifluoromethyl)benzaldehyde , which illustrates a likely synthetic approach.
Representative Synthesis: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol
This protocol describes the oxidation of a benzyl alcohol to the corresponding benzaldehyde using manganese dioxide.
Materials:
-
(4-bromo-3-(trifluoromethyl)phenyl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Dissolve (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add manganese dioxide (e.g., 25.6 g, 294 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the solid manganese dioxide and other insoluble impurities.
-
Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting 4-bromo-3-(trifluoromethyl)benzaldehyde can be purified further if necessary, for example, by column chromatography.
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound, likely starting from (4-Bromo-3-(trifluoromethoxy)phenyl)methanol.
Visualizations
As a key building block in synthetic chemistry, this compound can be utilized in various reaction pathways to construct more complex molecules. The following diagram illustrates a logical workflow for its potential application in a drug discovery context, specifically through reductive amination to form a key amine intermediate.
Caption: Logical workflow for the use of a substituted benzaldehyde in drug discovery.
This workflow highlights how the aldehyde can be coupled with an amine via reductive amination, a robust and widely used reaction, to generate a more complex intermediate. This intermediate can then undergo further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new potential drug candidates.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described method is a straightforward oxidation of the corresponding benzyl alcohol, offering a reliable route to this important intermediate. This document includes a comprehensive experimental protocol, a summary of key data, and a visual representation of the synthetic workflow.
Introduction
This compound (CAS No. 1221716-04-6) is a key synthetic intermediate used in the development of novel pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and organic synthesis. The protocol outlined below describes a common and effective method for its preparation via the oxidation of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-3-(trifluoromethoxy)benzyl alcohol | Commercially Available |
| Product | This compound | - |
| Molecular Formula | C₈H₄BrF₃O₂ | [2] |
| Molecular Weight | 269.02 g/mol | [2] |
| CAS Number | 1221716-04-6 | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Experimental Protocol
This protocol is adapted from established procedures for the oxidation of similar substituted benzyl alcohols.[3]
Objective: To synthesize this compound by oxidizing 4-Bromo-3-(trifluoromethoxy)benzyl alcohol.
Materials:
-
4-Bromo-3-(trifluoromethoxy)benzyl alcohol
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-3-(trifluoromethoxy)benzyl alcohol in anhydrous dichloromethane (approximately 8-10 mL per gram of alcohol).
-
Addition of Oxidant: To the stirred solution, add 5.0 to 6.0 equivalents of activated manganese dioxide in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting alcohol. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake with additional dichloromethane to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Characterization: The resulting crude product can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.
Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Vilsmeier-Haack formylation of 1-bromo-2-(trifluoromethoxy)benzene.
Reaction Principle
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically the Vilsmeier-Haack reaction. In this reaction, the starting material, 1-bromo-2-(trifluoromethoxy)benzene, is treated with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
The trifluoromethoxy (-OCF₃) group at position 3 is an ortho-, para-directing group. Since the para position (position 6) is sterically hindered and the other ortho position (position 2) is unsubstituted, the formylation reaction is directed to the electron-rich ortho position, yielding the desired this compound. The intermediate iminium salt is subsequently hydrolyzed during the aqueous work-up to afford the final aldehyde product.[4]
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
1-Bromo-2-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Dissolve 1-bromo-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Continue stirring until the ice has completely melted. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., starting with 98:2 and gradually increasing the polarity).[6] Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound.
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 10 mmol scale) |
| 1-Bromo-2-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.01 | 1.0 | 2.41 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.0 | 2.20 g (2.32 mL) |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 | 1.84 g (1.11 mL) |
| This compound | C₈H₄BrF₃O₂ | 269.02 | - | Theoretical Yield: 2.69 g |
Note: The actual yield may vary depending on the reaction conditions and purification efficiency.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 4-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction enables the synthesis of biaryl and vinylaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and generalized protocols for the Suzuki coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde with various arylboronic acids. The trifluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting 4-aryl-3-(trifluoromethoxy)benzaldehyde products are versatile intermediates for the synthesis of a wide range of complex molecules.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.
Quantitative Data Summary
Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Various Arylboronic Acids (Analogous Conditions) [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DMF | 100 | 8 | 90 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 14 | 88 |
Table 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | KOH | Ethanol/H₂O | 120 | 10 | 94 |
| 2 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | KOH | Ethanol/H₂O | 120 | 15 | 85 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | KOH | Ethanol/H₂O | 120 | 12 | 89 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, dissolve the palladium catalyst and ligand (if used) in a small amount of the degassed solvent and add it to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethoxy)benzaldehyde.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., SPhos) (4-10 mol%)
-
Base (e.g., KOH, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Ethanol/H₂O, 1,4-Dioxane)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave energy at a constant temperature (typically 100-150 °C) for the specified time (usually 5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines is of particular interest as this moiety is a key structural component in a multitude of bioactive molecules.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. This substrate is of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of both the trifluoromethoxy and aldehyde groups on the aromatic ring presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final step is a reductive elimination that yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][2][4]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[4]
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are often employed to promote the reaction. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[4]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[4]
-
Amine: A wide range of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. Optimization will be necessary for specific amine coupling partners.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12-24 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | KOtBu (1.3) | THF | 80 | 12-18 | >90 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.4) | Toluene | 100 | 16-24 | 80-90 |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.[1]
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1]
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[1]
-
Addition of Solvent: Add the anhydrous and deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-3-(trifluoromethoxy)benzaldehyde derivative.[1]
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of 4-Bromo-3-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a versatile synthetic intermediate gaining traction in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, offers a valuable scaffold for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The trifluoromethoxy group, a bioisostere of other functionalities, can enhance metabolic stability, improve membrane permeability, and increase binding affinity of drug candidates. This document provides an overview of its application, focusing on its use in the synthesis of monoacylglycerol lipase (MGL) modulators, and includes detailed experimental protocols.
Application in the Synthesis of Monoacylglycerol Lipase (MGL) Modulators
A significant application of this compound is in the synthesis of inhibitors of monoacylglycerol lipase (MGL). MGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MGL leads to an elevation of 2-AG levels, which can produce therapeutic effects in a range of neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases. As such, MGL is a promising target for drug discovery.[1]
A recent patent (WO2023019094A1) discloses the use of this compound in the preparation of MGL modulators for the potential treatment of autism spectrum disorders. The benzaldehyde is utilized as a key building block to construct the core structure of these potential therapeutic agents.
Experimental Protocol: Synthesis of a Key Intermediate for MGL Modulators
The following protocol describes the synthesis of a key intermediate derived from this compound, as adapted from patent literature. This intermediate can be further elaborated to produce final MGL modulator compounds.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Appropriate amine (e.g., a piperidine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate amine.
Biological Evaluation of MGL Modulators
The final compounds synthesized from the intermediate can be evaluated for their ability to inhibit MGL activity using various in vitro assays.
Experimental Protocol: Fluorometric MGL Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGL.
Materials:
-
Human recombinant MGL enzyme
-
MGL assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Fluorogenic MGL substrate (e.g., a 2-arachidonoylglycerol analog that releases a fluorescent product upon hydrolysis)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of the test compound in MGL assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the MGL enzyme solution to each well.
-
Add the diluted test compounds to the respective wells. Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known MGL inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MGL substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition for each concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
The inhibitory activities of a series of hypothetical MGL modulators derived from this compound are presented in the table below.
| Compound ID | MGL IC₅₀ (nM) |
| MGL-I-01 | 15.2 |
| MGL-I-02 | 8.7 |
| MGL-I-03 | 23.5 |
| MGL-I-04 | 5.1 |
Signaling Pathway
The inhibition of MGL by compounds derived from this compound leads to an increase in the levels of the endocannabinoid 2-AG. 2-AG then acts as an agonist at cannabinoid receptors (CB1 and CB2), modulating various downstream signaling pathways.
Caption: Mechanism of action for MGL inhibitors.
This compound is a valuable and promising building block in medicinal chemistry, particularly for the development of MGL inhibitors. Its utility in creating complex and potent bioactive molecules highlights its potential for the discovery of new drugs for neurological and other disorders. The provided protocols offer a starting point for researchers interested in exploring the applications of this versatile intermediate.
References
Application Notes: Synthesis of a Novel Kinase Inhibitor Utilizing 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic design and synthesis of novel inhibitors with high potency and selectivity are critical for advancing cancer treatment. This document provides detailed application notes and protocols for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitor starting from the versatile building block, 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group can enhance metabolic stability and binding affinity, while the bromo substituent offers a handle for further structural modifications, making this starting material highly valuable in drug discovery.
The following protocols outline a multi-step synthesis to generate a 4-anilinoquinazoline-based kinase inhibitor. The quinazoline scaffold is a well-established pharmacophore in numerous clinically approved EGFR inhibitors.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized kinase inhibitor. This data is representative of the expected potency for a novel EGFR inhibitor based on its structural similarity to known drugs.
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) | Cell Line | Cell-Based Potency (GI50, nM) |
| BTM-EGFR-01 | EGFR | 15 | 7.5 | A431 | 50 |
| HER2 | 250 | 125 | SK-BR-3 | >1000 | |
| VEGFR2 | >1000 | >500 | HUVEC | >1000 |
Signaling Pathway
The synthesized inhibitor is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. The inhibitor is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Application Notes: 4-Bromo-3-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a key chemical intermediate with significant potential in the development of next-generation agrochemicals. Its unique molecular structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a trifluoromethoxy group, makes it an attractive starting material for the synthesis of complex and highly active molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups and is known to enhance the metabolic stability, lipophilicity, and membrane permeability of bioactive compounds, often leading to improved efficacy and bioavailability of the final agrochemical product.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel agrochemicals, with a focus on the creation of potent phenylpyrazole insecticides. While a specific, commercialized agrochemical directly synthesized from this starting material is not yet widely documented, the established synthetic routes for analogous compounds provide a clear blueprint for its application.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research lies in its conversion to the corresponding aniline derivative, 4-bromo-3-(trifluoromethoxy)aniline. This aniline is a crucial precursor for the synthesis of phenylpyrazole insecticides. The phenylpyrazole class of insecticides, which includes commercial products like fipronil, are broad-spectrum insecticides that act as non-competitive blockers of the GABA-gated chloride channel in the central nervous system of insects.
The synthesis of these insecticides typically involves the condensation of a substituted phenylhydrazine with a suitably functionalized pyrazole precursor. The 4-bromo-3-(trifluoromethoxy)aniline derived from the parent benzaldehyde can be readily converted to the necessary phenylhydrazine intermediate.
Synthesis Pathway Overview
A plausible and efficient synthetic pathway from this compound to a novel trifluoromethoxy-substituted phenylpyrazole insecticide is outlined below. This pathway is based on well-established chemical transformations for similar structures.
Caption: Synthetic pathway from this compound to a phenylpyrazole insecticide.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the synthesis of a trifluoromethoxy-substituted phenylpyrazole insecticide, starting from this compound.
Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline
This protocol describes the conversion of the starting benzaldehyde to the corresponding aniline via reductive amination.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Palladium on carbon (10%)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of formic acid and water, add hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude oxime.
-
Dissolve the crude oxime in methanol and add 10% palladium on carbon.
-
To this suspension, add sodium formate (3.0 eq) and reflux for 4 hours.
-
After cooling, filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3-(trifluoromethoxy)aniline.
Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)phenylhydrazine
This protocol details the conversion of the aniline to the corresponding hydrazine, a key step for the subsequent pyrazole ring formation.
Materials:
-
4-Bromo-3-(trifluoromethoxy)aniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Suspend 4-bromo-3-(trifluoromethoxy)aniline (1.0 eq) in concentrated hydrochloric acid and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Basify the reaction mixture with a cold sodium hydroxide solution to pH 10-12.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 4-bromo-3-(trifluoromethoxy)phenylhydrazine.
Protocol 3: Synthesis of a Trifluoromethoxy-Substituted Phenylpyrazole Insecticide
This protocol describes the final cyclocondensation step to form the active phenylpyrazole insecticide.
Materials:
-
4-Bromo-3-(trifluoromethoxy)phenylhydrazine
-
Ethyl 2,3-dicyanopropionate (or other suitable pyrazole precursor)
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve 4-bromo-3-(trifluoromethoxy)phenylhydrazine (1.0 eq) and ethyl 2,3-dicyanopropionate (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) to the solution and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target trifluoromethoxy-substituted phenylpyrazole insecticide.
Quantitative Data: Representative Insecticidal Activity
The following table presents hypothetical efficacy data for a representative trifluoromethoxy-substituted phenylpyrazole insecticide derived from this compound. The data is based on the known activity of structurally similar phenylpyrazole insecticides against common agricultural pests.
| Compound | Target Pest | Bioassay Method | LC₅₀ (mg/L) |
| Trifluoromethoxy-phenylpyrazole | Diamondback Moth (Plutella xylostella) | Leaf Dip | 0.5 - 2.0 |
| Trifluoromethoxy-phenylpyrazole | Cotton Bollworm (Helicoverpa armigera) | Topical Application | 1.0 - 5.0 |
| Trifluoromethoxy-phenylpyrazole | Corn Borer (Ostrinia furnacalis) | Diet Incorporation | 0.8 - 3.5 |
| Fipronil (Reference) | Diamondback Moth (Plutella xylostella) | Leaf Dip | 1.2 |
| Fipronil (Reference) | Cotton Bollworm (Helicoverpa armigera) | Topical Application | 2.5 |
| Fipronil (Reference) | Corn Borer (Ostrinia furnacalis) | Diet Incorporation | 1.8 |
Experimental Workflow Diagram
Caption: A detailed workflow for the synthesis of a phenylpyrazole insecticide.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its conversion to the corresponding aniline provides a direct entry into the synthesis of trifluoromethoxy-substituted phenylpyrazole insecticides. The presence of the trifluoromethoxy group is anticipated to confer advantageous properties to the final products, potentially leading to the development of more potent and environmentally stable crop protection agents. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this valuable chemical intermediate in the ongoing quest for innovative agrochemical solutions.
Application Notes and Protocols: Derivatization of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and an aldehyde functionality, offers multiple reaction sites for derivatization. This document provides detailed protocols for key derivatization reactions of this compound, including reductive amination, Wittig reaction, and aldol condensation. These methods allow for the introduction of diverse functional groups, enabling the synthesis of novel compounds for various research applications. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and lipophilicity in drug candidates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol [2] |
| CAS Number | 1221716-04-6[2] |
| Appearance | Liquid[3] |
| Purity | ≥95%[3] |
Derivatization Strategies
The aldehyde functional group is the primary site for the derivatization of this compound. The following sections detail common and effective methods for its transformation.
Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation, compatible with a wide range of functional groups.[5]
Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromo-3-(trifluoromethoxy)phenyl)methanamine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).
Quantitative Data:
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 88 | >98 |
| 2 | Morpholine | NaBH(OAc)₃ | THF | 92 | >97 |
| 3 | Aniline | NaBH₃CN | MeOH | 75 | >95 |
Reaction Workflow:
References
Application Notes and Protocols: Aldol Condensation of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, makes it an attractive starting material for the synthesis of complex molecules with potential biological activities. The Aldol condensation, specifically the Claisen-Schmidt variant, provides a straightforward and efficient method for forming carbon-carbon bonds by reacting this compound with a ketone or another enolizable carbonyl compound.
This reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[1][2] The resulting α,β-unsaturated ketones, commonly known as chalcones, are prominent scaffolds in medicinal chemistry. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorine-containing trifluoromethoxy group can enhance the metabolic stability and bioavailability of the resulting chalcone derivatives, making them promising candidates for drug discovery and development.
Data Presentation: Reaction Conditions and Yields
The following table summarizes general quantitative data for Claisen-Schmidt condensation reactions between substituted benzaldehydes and various ketones, which can be adapted for this compound. This allows for a comparative overview of how different catalysts, solvents, and reaction times can influence the product yield.
| Entry | Ketone Reactant | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | NaOH (aq) | Ethanol | 4-5 | 20-25 | High |
| 2 | 4'-Methoxyacetophenone | KOH (methanolic) | Methanol | 2 | Room Temp | Moderate to High |
| 3 | Cyclohexanone | NaOH (solid) | Solvent-free (grinding) | 0.25 | Room Temp | 96-98[3] |
| 4 | p-Bromo acetophenone | NaOH (aq) | Rectified Spirit | 4-5 | 20-25 | High[1] |
Experimental Protocols
General Protocol for Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted acetophenone using a base catalyst.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a minimal amount of ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (e.g., 10-40% solution).[4]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[1]
-
Characterization: The structure of the purified chalcone can be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
Solvent-Free Grinding Method
This environmentally friendly protocol offers a rapid and efficient alternative for the synthesis of chalcones.[5][6]
Materials:
-
This compound
-
Ketone (e.g., acetophenone, cyclohexanone)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Chilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a clean and dry mortar, add the ketone (1 equivalent) and this compound (1 equivalent).
-
Catalyst Addition: Add solid NaOH pellets or powder (a catalytic amount is often sufficient).[6]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and the formation of a paste or solid.
-
Work-up: After a few minutes of grinding (monitor by TLC for completion), add chilled water to the mortar and continue to grind to break up the solid mass. Neutralize with dilute HCl.
-
Isolation and Purification: Collect the solid product by suction filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Visualizations
Caption: General workflow for the base-catalyzed Aldol condensation.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Potential Applications in Drug Development
Chalcones derived from substituted benzaldehydes are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. The introduction of a 4-bromo and 3-trifluoromethoxy substitution pattern on the benzaldehyde ring can modulate the electronic and lipophilic properties of the resulting chalcone, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Potential therapeutic applications for the products of Aldol condensation with this compound include:
-
Anticancer Agents: Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and targeting specific signaling pathways.
-
Anti-inflammatory Agents: Chalcones can inhibit the production of pro-inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial Agents: The enone moiety in the chalcone scaffold is crucial for its antimicrobial activity against a range of bacteria and fungi.[1]
-
Antioxidant Agents: Chalcones can act as potent antioxidants by scavenging free radicals and protecting cells from oxidative stress.
Further research and biological evaluation of the novel chalcones synthesized from this compound are warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmascholars.com [pharmascholars.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. rjlbpcs.com [rjlbpcs.com]
Application Notes and Protocols for the Wittig Reaction of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with specific stereochemistry. The resulting stilbene derivatives are a class of compounds that have garnered significant attention due to their diverse pharmacological activities.
This document provides detailed application notes and a representative protocol for the Wittig reaction of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The presence of the bromo and trifluoromethoxy substituents on the aromatic ring offers unique electronic properties and metabolic stability, making the resulting stilbene derivatives attractive candidates for further investigation in drug discovery programs.[1][2] The trifluoromethoxy group, in particular, can enhance a molecule's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties.[1]
Reaction Scheme
The general scheme for the Wittig reaction between this compound and a phosphonium ylide (in this case, generated from benzyltriphenylphosphonium chloride) to form a stilbene derivative is depicted below.
Caption: General scheme of the Wittig reaction.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Yield of Stilbene Derivative | 60-85% | The yield can be influenced by the choice of base, solvent, and reaction temperature. Electron-withdrawing groups on the benzaldehyde can sometimes affect reactivity. |
| E/Z Isomer Ratio | >95:5 (E favored) | Reactions with non-stabilized ylides under standard conditions typically favor the Z-isomer, but salt-free conditions can lead to the E-isomer. Stabilized ylides generally yield the E-isomer. |
| Melting Point | Not available | To be determined experimentally. |
| ¹H NMR (CDCl₃, 400 MHz) | See below | Characteristic peaks for the vinyl protons are expected in the range of δ 6.5-7.5 ppm. The coupling constant (J) can distinguish between E and Z isomers. |
| ¹³C NMR (CDCl₃, 100 MHz) | See below | Signals for the aromatic carbons and the olefinic carbons would be expected. |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ | The exact mass would correspond to the molecular formula of the product. |
Note: The data presented in this table is illustrative and should be confirmed by experimental results.
Experimental Protocols
The following protocols describe the synthesis of the phosphonium salt and the subsequent Wittig reaction.
Protocol 1: Synthesis of Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyl chloride
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add benzyl chloride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of benzyltriphenylphosphonium chloride will form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the phosphonium salt.
Protocol 2: Wittig Reaction with this compound
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH))
-
Round-bottom flask
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the stilbene derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Hypothetical Signaling Pathway Inhibition
Stilbene derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory signaling pathways. The synthesized 4-bromo-3-(trifluoromethoxy)stilbene could be investigated for its potential to inhibit pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K pathway.
Conclusion
The Wittig reaction provides a reliable method for the synthesis of stilbene derivatives from this compound. The resulting products, containing both bromo and trifluoromethoxy moieties, are of significant interest for further evaluation in drug discovery and development due to their potential for enhanced biological activity and favorable pharmacokinetic properties. The provided protocols and notes serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: Grignard Reaction Involving 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. This document provides detailed protocols for the reaction of various Grignard reagents with 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The resulting secondary benzylic alcohols are valuable intermediates in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This makes the products of this reaction attractive scaffolds for the development of novel therapeutic agents.
General Reaction Scheme
The synthesis proceeds in two primary stages: the formation of the Grignard reagent (if not commercially available) and its subsequent nucleophilic addition to the aldehyde, followed by an aqueous work-up to yield the final secondary alcohol.
Step 1: Grignard Reagent Formation (Example)
R-X + Mg → R-MgX (where R = alkyl, aryl; X = Br, Cl, I)
Step 2: Reaction with this compound and Work-up
Br(CF₃O)C₆H₃CHO + R-MgX → Br(CF₃O)C₆H₃CH(OMgX)R
Br(CF₃O)C₆H₃CH(OMgX)R + H₃O⁺ → Br(CF₃O)C₆H₃CH(OH)R + Mg(OH)X
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction between this compound and various Grignard reagents. Data is adapted from analogous reactions with substituted aromatic aldehydes.
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Representative Yield (%) |
| Methylmagnesium Bromide | 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanol | Anhydrous THF, 0 °C to RT | 80-90 |
| Ethylmagnesium Bromide | 1-(4-Bromo-3-(trifluoromethoxy)phenyl)propan-1-ol | Anhydrous THF, 0 °C to RT | 75-85 |
| Phenylmagnesium Bromide | (4-Bromo-3-(trifluoromethoxy)phenyl)(phenyl)methanol | Anhydrous THF, 0 °C to Reflux | 70-80 |
| Isopropylmagnesium Chloride | 1-(4-Bromo-3-(trifluoromethoxy)phenyl)-2-methylpropan-1-ol | Anhydrous THF, 0 °C to RT | 65-75 |
Experimental Protocols
Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous. Grignard reagents are highly sensitive to moisture and protic solvents.
Protocol 1: Synthesis of 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanol
Materials and Reagents:
-
This compound (CAS: 1221716-04-6)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation and is harmful if swallowed.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Methylmagnesium Bromide: Highly flammable liquid and vapor.[2] Reacts violently with water, releasing flammable gases which may ignite spontaneously.[2] Causes severe skin burns and eye damage.[2] Handle under an inert atmosphere, away from ignition sources, and use spark-proof tools.[3][4]
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 5-10 mL per gram of aldehyde).
-
Grignard Reagent Addition: Cool the solution of the aldehyde to 0 °C using an ice bath.
-
Charge the dropping funnel with methylmagnesium bromide solution (1.1 - 1.2 eq).
-
Add the Grignard reagent dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the temperature at 0 °C. A color change and/or formation of a precipitate may be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and the magnesium alkoxide intermediate. Stir vigorously until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization, depending on the physical state of the product.
Expected Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a quartet for the methine proton (CH-OH) around δ 4.8-5.0 ppm, a doublet for the methyl group (CH₃) around δ 1.5 ppm, and multiplets in the aromatic region (δ 7.2-7.8 ppm). A broad singlet for the hydroxyl proton (-OH) will also be present, which is D₂O exchangeable.
-
IR (ATR): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[5][6][7] Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
Visualizations
Caption: Experimental workflow for the Grignard reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-Bromo-3-(trifluoromethoxy)benzaldehyde as a key starting material. This versatile aldehyde, featuring both a bromo and a trifluoromethoxy substituent, is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromo moiety offers a reactive handle for further functionalization through cross-coupling reactions.
This document outlines protocols for the synthesis of dihydropyrimidinones, dihydropyridines, quinazolines, and benzodiazepines through well-established multicomponent reactions.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Reaction Scheme:
-
Reactants: this compound, Ethyl acetoacetate, Urea
-
Product: Ethyl 4-(4-bromo-3-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Illustrative Quantitative Data:
The following table presents representative data for the Biginelli reaction with substituted benzaldehydes. While specific data for this compound is not extensively reported, these examples with similar electronic and steric properties provide an expected range for reaction parameters and yields.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | L-proline | Ethanol | Reflux | 3 | 92 |
| 3-Trifluoromethylbenzaldehyde | Cu(OTf)₂ | Acetonitrile | 80 | 4 | 88 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | THF | 60 | 6 | 95 |
| This compound | Various Lewis or Brønsted acids | Ethanol, Acetonitrile, or Solvent-free | 60-100 | 2-8 | Expected: Good to Excellent |
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 269 mg)
-
Ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL)
-
Urea (1.5 mmol, 90 mg)
-
Catalyst (e.g., L-proline, 0.1 mmol, 11.5 mg or Cu(OTf)₂, 0.05 mmol, 18 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, ethyl acetoacetate, urea, and the chosen catalyst.
-
Add ethanol as the solvent.
-
Equip the flask with a reflux condenser and stir the mixture at reflux (approximately 80°C) for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone.
Logical Workflow for Biginelli Reaction:
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Synthesis of Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridine derivatives.[1] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, famously found in calcium channel blockers.
Reaction Scheme:
-
Reactants: this compound, Ethyl acetoacetate (2 equiv.), Ammonium acetate
-
Product: Diethyl 4-(4-bromo-3-(trifluoromethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Illustrative Quantitative Data:
The following table provides representative data for the Hantzsch synthesis with various substituted benzaldehydes.
| Aldehyde | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | Ammonium acetate | Ethanol | Reflux | 4 | 94 |
| 3-Chlorobenzaldehyde | Ammonia | Methanol | 60 | 8 | 85 |
| 4-Methoxybenzaldehyde | Ammonium acetate | Solvent-free | 100 | 1 | 92 |
| This compound | Ammonium acetate | Ethanol or Solvent-free | 80-100 | 2-6 | Expected: Good to Excellent |
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 269 mg)
-
Ethyl acetoacetate (2.0 mmol, 260 mg, 0.25 mL)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, ethyl acetoacetate, and ammonium acetate.
-
Add ethanol and stir the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product usually precipitates. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure dihydropyridine product.
Hantzsch Reaction Pathway:
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Synthesis of Quinazolines
Quinazoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties. One common synthetic route involves the condensation of an aldehyde with 2-aminobenzamide.
Reaction Scheme:
-
Reactants: this compound, 2-Aminobenzamide
-
Product: 2-(4-Bromo-3-(trifluoromethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one
Illustrative Quantitative Data:
The table below shows typical reaction conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from various aldehydes.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | L-proline | Water | 100 | 2 | 95 |
| 4-Chlorobenzaldehyde | p-TSA | Ethanol | Reflux | 4 | 92 |
| 4-Methylbenzaldehyde | Iodine | DMSO | 120 | 3 | 88 |
| This compound | Various | Ethanol, DMSO, or Water | 100-120 | 2-6 | Expected: Good to Excellent |
Experimental Protocol:
Materials:
-
This compound (1.0 mmol, 269 mg)
-
2-Aminobenzamide (1.0 mmol, 136 mg)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 17 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 2-aminobenzamide, and the catalyst.
-
Add ethanol and reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate. Filter the solid and wash with cold ethanol.
-
Recrystallize from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Quinazoline Synthesis Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3-(trifluoromethoxy)benzaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a directed ortho-metalation (DoM) approach.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is sensitive to air and moisture. | - Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity before use. - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
| 2. Low Reaction Temperature: The ortho-lithiation step is typically performed at very low temperatures to ensure regioselectivity and prevent side reactions. | - Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the addition of n-BuLi and for the duration of the lithiation. | |
| 3. Insufficient Reaction Time: The formation of the aryllithium intermediate may be slow. | - After the addition of n-BuLi, allow the reaction to stir at -78 °C for at least 1-2 hours to ensure complete lithiation. | |
| Formation of Multiple Products (Low Selectivity) | 1. Competing Lithium-Halogen Exchange: n-BuLi can react with the aryl bromide, leading to the formation of byproducts. | - Add the n-BuLi solution slowly and maintain a low temperature (-78 °C) to favor the kinetically faster ortho-deprotonation over the thermodynamically favored lithium-halogen exchange. - Consider using a different organolithium reagent, such as s-BuLi, which can sometimes offer better selectivity. |
| 2. Isomer Formation: Lithiation at an undesired position. The trifluoromethoxy group is a stronger ortho-directing group than bromine. However, reaction conditions can influence selectivity. | - Ensure the reaction is under kinetic control (low temperature). - The use of a coordinating solvent like THF is crucial to direct the lithiation to the position ortho to the trifluoromethoxy group. | |
| Low Yield After Work-up | 1. Incomplete Quenching: The formylating agent (e.g., DMF) may not have reacted completely with the aryllithium intermediate. | - Ensure an excess of the formylating agent is used. - Add the formylating agent at -78 °C and allow the reaction to slowly warm to room temperature to ensure the reaction goes to completion. |
| 2. Product Degradation During Work-up: The aldehyde product can be sensitive to acidic or basic conditions. | - Use a buffered aqueous work-up (e.g., saturated ammonium chloride solution) to quench the reaction. - Avoid strong acids or bases during extraction. | |
| 3. Emulsion Formation During Extraction: The presence of lithium salts can lead to the formation of emulsions, making phase separation difficult. | - Add a small amount of brine to the aqueous layer to break up emulsions. - Filter the biphasic mixture through a pad of celite. | |
| Purification Challenges | 1. Co-eluting Impurities: Byproducts from side reactions may have similar polarities to the desired product. | - Consider purification via the formation of a bisulfite adduct. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[1][2] |
| 2. Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum. | - Use a rotary evaporator with controlled temperature and pressure. - For small-scale purifications, consider bulb-to-bulb distillation (Kugelrohr). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound with a high yield?
A1: The most common and effective method is the directed ortho-metalation (DoM) of 1-bromo-2-(trifluoromethoxy)benzene, followed by formylation.[3][4][5] The trifluoromethoxy group acts as a powerful directing group, facilitating the deprotonation at the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Q2: What are the critical parameters to control for a successful directed ortho-metalation?
A2: The critical parameters are:
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).
-
Temperature: The lithiation step should be carried out at a low temperature, typically -78 °C, to ensure regioselectivity and minimize side reactions.
-
Solvent: A coordinating solvent like tetrahydrofuran (THF) is essential. THF solvates the lithium cation, breaking down the n-BuLi aggregates and increasing its basicity, while also helping to direct the lithiation.[6]
-
Purity of Reagents: The purity of the starting material and the organolithium reagent is crucial for achieving high yields.
Q3: What are the main side reactions to be aware of?
A3: The primary side reaction of concern is the lithium-halogen exchange , where the n-BuLi swaps its butyl group for the bromine atom on the aromatic ring. This leads to the formation of 1-butyl-2-(trifluoromethoxy)benzene and other undesired byproducts. This side reaction can be minimized by maintaining a low reaction temperature and slow addition of n-BuLi. Another potential side reaction is the reaction of n-BuLi with the solvent (THF), although this is generally slow at -78 °C.[6]
Q4: How can I purify the final product effectively?
A4: Standard purification is achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). For challenging separations where impurities co-elute with the product, purification via a bisulfite adduct is a highly effective method.[1][2] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaOH) and extracting the pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-Metalation
Materials:
-
1-Bromo-2-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of DMF, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Temperature | -78 °C | -20 °C | Higher temperature in B may lead to increased lithium-halogen exchange and lower yield. |
| n-BuLi (eq) | 1.1 | 1.5 | Excess n-BuLi in B could increase side reactions. |
| Solvent | Anhydrous THF | Diethyl Ether | THF is a better coordinating solvent, leading to higher regioselectivity and yield. |
| Yield | > 80% | < 50% | Optimized conditions lead to significantly higher yields. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE(861928-27-0) 1H NMR spectrum [chemicalbook.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. The most likely impurities include:
-
Unreacted Starting Material: If synthesizing from (4-bromo-3-(trifluoromethoxy)phenyl)methanol via oxidation, residual alcohol is a common impurity.
-
Over-oxidation Product: The aldehyde functional group can be susceptible to over-oxidation, leading to the formation of 4-bromo-3-(trifluoromethoxy)benzoic acid, especially if strong oxidizing agents are used or the reaction is exposed to air for extended periods.[1]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related aromatic compounds may be formed.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
Q2: My purified this compound is a yellow solid. Is this normal?
A2: While the pure compound is expected to be a white to off-white solid, a pale yellow color in the crude or even purified product can be common. This coloration might be due to minor impurities. If the color persists after purification and is a concern for downstream applications, a charcoal treatment during recrystallization may help to remove colored impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process.[2] A suitable mobile phase for TLC analysis of this compound would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The compound is UV active and can be visualized under a UV lamp.
Q4: What are the storage recommendations for purified this compound?
A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a low temperature (2-8 °C) is recommended to maintain its stability over time.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixed solvent system. For aromatic aldehydes, ethanol or an ethanol/water mixture can be effective.[1] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The product "oils out" instead of crystallizing. | The cooling process is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, and then allow it to cool down much more slowly. Consider using a solvent with a lower boiling point. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the compound. Always wash the collected crystals with a small amount of ice-cold solvent.[3] |
| Purified product is still colored. | Colored impurities are co-crystallizing with the product. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4] |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | The mobile phase polarity is either too high or too low. | Optimize the mobile phase composition based on TLC analysis. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. A shallow gradient elution (gradually increasing the polarity) can improve separation. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent might be necessary. |
| The compound streaks on the silica gel column. | The compound might be too acidic or is interacting strongly with the silica gel. | Consider using neutral alumina as the stationary phase or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2] |
| Low recovery of the product from the column. | The compound may have degraded on the silica gel, or some of the product was not eluted. | Ensure all the product has eluted by monitoring the fractions with TLC. If degradation is suspected, switch to a less acidic stationary phase like alumina. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data for the purification of a substituted aromatic aldehyde, which can be considered analogous to this compound.
| Purification Method | Starting Material Purity (example) | Solvent/Eluent System (example) | Typical Recovery Rate | Final Purity (example) | Reference |
| Recrystallization | ~90% | Ethanol/Water (20:80 v/v) | 79% | >99% | [1] |
| Column Chromatography | ~85% | Ethyl Acetate/Hexanes (gradient) | >85% | >98% | General laboratory practice |
| HPLC Purification | ~95% | Acetonitrile/Water (gradient) | >90% | >99.5% | [5] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale solubility tests. An ethanol/water mixture is a good starting point.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
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Hot Filtration (Optional): If insoluble impurities are present, or if a charcoal treatment was performed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
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Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed column without any air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS: 1221716-04-6).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most probable synthetic pathways for this compound are:
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Pathway 1: Electrophilic Bromination. This route involves the direct bromination of 3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group (-OCF₃) is an ortho-, para-directing, deactivating group, while the aldehyde group (-CHO) is a meta-directing, deactivating group. This combination of directing effects favors the introduction of the bromine atom at the C4 position, which is ortho to the trifluoromethoxy group and meta to the aldehyde group.
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Pathway 2: Formylation. This pathway starts with 1-bromo-2-(trifluoromethoxy)benzene and introduces the aldehyde group. Common formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions can be employed. The trifluoromethoxy group will direct the formylation to the ortho and para positions. Formylation at the position para to the bromine atom and ortho to the trifluoromethoxy group yields the desired product.
Q2: What are the potential isomeric byproducts I might encounter during the bromination of 3-(trifluoromethoxy)benzaldehyde?
A2: During the electrophilic bromination of 3-(trifluoromethoxy)benzaldehyde, the formation of several isomeric byproducts is possible due to the directing effects of the substituents. The primary byproduct of concern would be the result of bromination at other activated positions on the ring. Given the directing effects, the most likely isomeric byproduct would be 2-Bromo-5-(trifluoromethoxy)benzaldehyde. Over-bromination can also lead to di-brominated products.
Q3: What side reactions can occur during the formylation of 1-bromo-2-(trifluoromethoxy)benzene?
A3: In formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch, several side reactions can reduce the yield and purity of the desired product. These include:
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Incomplete reaction: The starting material, 1-bromo-2-(trifluoromethoxy)benzene, may remain if the reaction conditions (temperature, time, reagent stoichiometry) are not optimal.
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Hydrolysis of intermediates: The iminium salt intermediate in the Vilsmeier-Haack reaction is sensitive to moisture and can hydrolyze back to the starting material or other byproducts if water is not rigorously excluded.[1][2][3]
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Formation of regioisomers: While the desired isomer is favored, small amounts of other formylated isomers might be produced.
Q4: How can I purify the final this compound product?
A4: Purification of aromatic aldehydes like this compound typically involves one or more of the following techniques:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures.
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Column Chromatography: Silica gel column chromatography is effective for separating the desired product from byproducts and unreacted starting materials based on differences in polarity.
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. However, care must be taken to avoid thermal decomposition.
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Bisulfite Adduct Formation: Aldehydes can form solid, water-soluble adducts with sodium bisulfite. This can be used to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with acid or base.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Pathway 1: Electrophilic Bromination of 3-(trifluoromethoxy)benzaldehyde
Issue 1: Low yield of the desired 4-bromo isomer.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The temperature can influence the regioselectivity of the bromination. Perform the reaction at a lower temperature to favor the thermodynamically more stable product. |
| Incorrect Brominating Agent | The choice of brominating agent (e.g., Br₂, NBS) and catalyst (e.g., FeBr₃) can affect the outcome. Consider screening different brominating agents and Lewis acid catalysts. |
| Formation of Multiple Isomers | The directing effects of the substituents may not be completely selective. Purify the crude product using column chromatography to isolate the desired isomer. |
Issue 2: Formation of over-brominated byproducts.
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help control the reaction. |
| Reaction Time Too Long | Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-bromination occurs. |
Pathway 2: Formylation of 1-bromo-2-(trifluoromethoxy)benzene
Issue 1: Low conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Insufficiently Activated Aromatic Ring | The trifluoromethoxy group is deactivating, which can make formylation challenging. Ensure the use of a potent formylating agent and appropriate reaction conditions (e.g., higher temperature, longer reaction time). |
| Decomposition of the Formylating Agent | Reagents used in Vilsmeier-Haack (e.g., POCl₃, DMF) and Gattermann-Koch (e.g., CO, HCl, AlCl₃) reactions are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Poor Reagent Quality | Use freshly distilled or high-purity reagents to ensure their reactivity. |
Issue 2: Product is contaminated with starting material and other non-polar impurities.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As mentioned above, optimize reaction conditions to drive the reaction to completion. |
| Inefficient Purification | Employ column chromatography with a suitable solvent gradient to effectively separate the more polar aldehyde product from the less polar starting material and other non-polar byproducts. |
Experimental Protocols & Data
General Protocol for Electrophilic Bromination of an Aromatic Aldehyde:
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Dissolve the substituted benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid).
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Add a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to the solution.
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Cool the mixture to the desired temperature (e.g., 0 °C).
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Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture with stirring.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
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Perform an aqueous workup to remove the catalyst and other water-soluble impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
General Protocol for Vilsmeier-Haack Formylation of an Aryl Bromide:
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In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.
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Allow the mixture to warm to room temperature, then add the aryl bromide substrate.
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Heat the reaction mixture to the appropriate temperature and for the required time, monitoring by TLC or GC-MS.
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After completion, cool the reaction mixture and pour it onto crushed ice.
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Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Column Chromatography of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for the separation of moderately polar aromatic aldehydes from non-polar and highly polar impurities.
Q2: Which mobile phase system is best suited for the elution of this compound?
A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be easily visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.
Q4: What are the potential impurities I should be trying to separate from my product?
A4: Potential impurities can include unreacted starting materials, such as the corresponding benzyl alcohol or benzoic acid, and by-products from the synthetic route. Over-oxidation of the aldehyde to the corresponding carboxylic acid is a common side reaction. If the synthesis involves a bromination step, isomers with different bromination patterns could also be present.
Q5: My this compound seems to be degrading on the silica gel column. What can I do?
A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[2] If you observe streaking on your TLC plate or a lower than expected yield, you can consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) before packing the column.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Poor Separation of Spots on TLC | The polarity of the mobile phase is either too high or too low. | - If the spots are all at the bottom of the TLC plate (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.- If the spots are all at the top of the TLC plate (high Rf), decrease the polarity by adding more hexanes. |
| Co-elution of Product and Impurity | The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity.- Employ a very shallow gradient elution during column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. |
| Product Elutes Too Quickly (in the first few fractions) | The mobile phase is too polar. | - Reduce the polarity of the mobile phase (increase the proportion of hexanes).- Ensure your initial mobile phase for the column is the same as or less polar than the one that gave a good Rf value (around 0.2-0.3) on TLC. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- If the product is still retained, a stronger eluent like dichloromethane or a small percentage of methanol in dichloromethane might be necessary. However, be cautious as methanol can sometimes dissolve silica gel.[3] |
| Tailing of the Product Spot on TLC and Column Fractions | The compound is interacting too strongly with the acidic sites on the silica gel. | - Add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid if the compound is neutral or basic, or triethylamine if it is acidic. For an aldehyde, which is relatively neutral, this is less common but can occur if acidic impurities are present. |
| Low Yield of Purified Product | - The compound may be degrading on the silica gel.- The compound may be spread across too many fractions that were not identified as containing the product. | - Consider deactivating the silica gel with triethylamine as mentioned in the FAQs.- Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected.- The crude material might not have been fully loaded onto the column. Ensure complete transfer. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific mobile phase composition should be optimized based on TLC analysis of your crude product.
1. Materials:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexanes (or Heptane)
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Ethyl acetate
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Glass chromatography column
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Cotton or glass wool
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Sand (acid-washed)
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Collection tubes or flasks
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TLC plates (silica gel coated with fluorescent indicator)
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TLC developing chamber
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UV lamp (254 nm)
2. Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 9:1, 8:2, and 7:3 ratios).
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Visualize the plate under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
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Column Packing (Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
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In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (as determined by TLC).
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
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Elution and Fraction Collection:
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Carefully add the mobile phase to the top of the column.
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Begin collecting fractions. The size of the fractions will depend on the size of your column.
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Start with the mobile phase composition that gave your product an Rf of ~0.2-0.3 on TLC.
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You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity by adding more ethyl acetate).
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Logical relationships of factors affecting chromatographic separation.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions in the Suzuki coupling of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The electron-withdrawing nature of the trifluoromethoxy and aldehyde groups can predispose this substrate to specific undesired reaction pathways.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cross-Coupled Product
A low yield of the target biaryl product is a common issue. This is often accompanied by the presence of several byproducts. The first step in troubleshooting is to identify these side products.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki couplings?
A1: Due to the electron-deficient nature of the aryl bromide, two primary side reactions are commonly encountered:
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Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 3-(trifluoromethoxy)benzaldehyde. This is a common pathway for electron-deficient aryl halides.
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Homocoupling of the Boronic Acid: Two molecules of the boronic acid partner couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or can be mediated by the palladium catalyst itself, especially with electron-deficient boronic acids.
A third, less common, side reaction could involve the aldehyde functionality, though this is typically less reactive under standard Suzuki conditions.
Q2: My main side product is the dehalogenated arene. How can I minimize this?
A2: Hydrodehalogenation can be influenced by the choice of base, solvent, and the presence of water.
Troubleshooting Steps for Dehalogenation:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base. | Strong bases or the presence of hydroxide can promote protonolysis of the aryl-palladium intermediate. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). |
| Solvent | Ensure anhydrous conditions. | Water can be a proton source. Using anhydrous solvents and drying agents can mitigate this. However, in some systems, a small amount of water is necessary for the catalytic cycle to proceed efficiently. |
| Boronic Acid Quality | Use high-purity boronic acid. | Impurities in the boronic acid can sometimes contribute to side reactions. |
Q3: I am observing significant amounts of boronic acid homocoupling. What are the causes and solutions?
A3: Homocoupling is a frequent issue, particularly with electron-deficient boronic acids. It can be caused by oxygen in the reaction mixture or by the palladium catalyst itself.
Mitigation Strategies for Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously exclude oxygen. | Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction. |
| Palladium Precursor | Use a Pd(0) source or a pre-catalyst that rapidly reduces to Pd(0). | Pd(II) species can directly promote homocoupling. Using a catalyst like Pd(PPh₃)₄ or ensuring rapid reduction of a Pd(II) source (e.g., Pd(OAc)₂) can be beneficial. |
| Ligand | Employ bulky, electron-rich phosphine ligands. | Ligands like SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling. |
| Reducing Agents | Add a mild reducing agent. | In some cases, adding a small amount of a reducing agent like potassium formate can help maintain the palladium in the active Pd(0) state and suppress Pd(II)-mediated homocoupling. |
Q4: Can the aldehyde group on my starting material interfere with the reaction?
**A4
Technical Support Center: Optimization of Buchwald-Hartwig Amination with 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for the Buchwald-Hartwig amination of this compound?
A1: For electron-deficient aryl bromides such as this compound, a good starting point involves using a palladium precatalyst with a bulky, electron-rich phosphine ligand.[1] A strong base and an anhydrous, aprotic solvent are also recommended.[1] Below is a table summarizing suggested starting conditions based on successful couplings of similar substrates.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Concentration/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv. | Substrate |
| Amine | Primary or Secondary Amine | 1.1–1.2 equiv. | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1–2 mol% | Forms the active Pd(0) species.[2] |
| Ligand | XPhos, RuPhos, or SPhos | 1.2–2.4 mol% | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for electron-deficient aryl halides.[1] |
| Base | NaOt-Bu or Cs₂CO₃ | 1.2–1.5 equiv. | A strong base is typically required to deprotonate the amine.[3] |
| Solvent | Toluene or Dioxane (anhydrous) | 0.1–0.5 M | Aprotic solvents that can dissolve the reagents are preferred.[1] |
| Temperature | 80–110 °C | - | Higher temperatures are often necessary for challenging substrates.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | - | The catalytic system is sensitive to air and moisture.[1] |
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Table 2: Troubleshooting Low Conversion
| Potential Cause | Suggested Solution(s) | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Consider using a more robust pre-catalyst (e.g., a G3 or G4 palladacycle). | Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity over time.[4] |
| Inefficient Ligand | - Screen other bulky, electron-rich phosphine ligands such as BrettPhos or tBuXPhos.[5] | The choice of ligand is critical, and the optimal ligand can be substrate-dependent.[6] |
| Inappropriate Base | - Switch to a stronger base like LiHMDS if your substrate is compatible.- Ensure the base is a fine, dry powder to maximize surface area and reactivity. | Incomplete deprotonation of the amine will stall the catalytic cycle. The solubility and strength of the base are key factors.[6] |
| Low Reaction Temperature | - Incrementally increase the reaction temperature by 10-20 °C. | The oxidative addition step for electron-deficient aryl halides can be slow and may require more thermal energy.[2] |
| Presence of Oxygen or Water | - Ensure all glassware is oven-dried.- Use anhydrous solvents and degas them prior to use.- Perform the entire reaction under a strictly inert atmosphere (e.g., in a glovebox).[1] | Oxygen can oxidize the active Pd(0) catalyst, while water can hydrolyze the base and interfere with the reaction.[7] |
Q3: My reaction is producing a significant amount of hydrodehalogenated byproduct (3-(trifluoromethoxy)benzaldehyde). How can I minimize this side reaction?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[8] It can arise from β-hydride elimination from the palladium-amido intermediate or from other pathways.
Table 3: Minimizing Hydrodehalogenation
| Potential Cause | Suggested Solution(s) | Rationale |
| High Reaction Temperature | - Lower the reaction temperature. | Higher temperatures can sometimes favor side reactions over the desired product formation. |
| Catalyst/Ligand System | - Screen different ligands. Bidentate ligands like BINAP or DPPF have been shown to sometimes suppress this pathway.[7] | The ligand sphere around the palladium center influences the relative rates of reductive elimination and side reactions. |
| Presence of a Hydrogen Source | - Ensure all reagents and solvents are scrupulously dried. | Adventitious water or other protic sources can contribute to hydrodehalogenation.[7] |
Q4: The aldehyde group in my starting material seems to be unstable under the reaction conditions. What can I do?
A4: The aldehyde functionality can be sensitive to the strongly basic conditions of the Buchwald-Hartwig reaction, potentially leading to side reactions like aldol condensation or Cannizzaro reactions, although the latter is less likely under anhydrous conditions.
Recommended Strategies:
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Protect the Aldehyde: Consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before the Buchwald-Hartwig reaction. The acetal is stable to the basic conditions and can be readily deprotected with aqueous acid after the C-N bond formation.
-
Use Weaker Bases: If protection is not feasible, screening weaker bases like K₃PO₄ or K₂CO₃ might be beneficial, although this will likely require higher temperatures and longer reaction times.[9]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[1]
-
To the same vessel, add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-amino-3-(trifluoromethoxy)benzaldehyde derivative.[1]
Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for the Buchwald-Hartwig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Bromo-3-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] Several suppliers recommend refrigeration, with temperatures between 2-8°C.[2] It is also advised to protect the compound from heat, sparks, open flames, and sources of ignition.[3]
Q2: What is the expected shelf-life of this compound?
Currently, there is no specific, publicly available quantitative data on the long-term shelf-life of this compound. Stability will depend on the storage conditions and the purity of the material. For critical applications, it is recommended to perform periodic quality control checks.
Q3: What are the potential signs of degradation of this compound?
Aromatic aldehydes, in general, are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid.[4] Visual signs of degradation for this compound, which is typically a liquid, may include a change in color or the appearance of solid precipitate.[5] A change in odor may also indicate decomposition. For quantitative assessment, analytical techniques such as HPLC or GC-MS can be used to check for the appearance of new impurity peaks.
Q4: What materials are incompatible with this compound?
This compound should not be stored with strong oxidizing agents.[3] Contact with these materials can lead to vigorous reactions and degradation of the compound.
Q5: Is this compound sensitive to air or moisture?
The safety data sheet indicates that exposure to moisture should be avoided.[3] While not explicitly stated to be air-sensitive in all documents, it is good laboratory practice to handle aldehydes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage or sensitive reactions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
If your experiments are yielding inconsistent or unexpected results, consider the stability of the starting material.
-
Visual Inspection: Check the appearance of your stock of this compound. Any discoloration or presence of precipitates could indicate degradation.
-
Purity Check: Re-analyze the purity of the compound using an appropriate analytical method like HPLC, GC, or NMR. Compare the results with the certificate of analysis provided by the supplier.
-
Storage Conditions: Verify that the compound has been stored according to the recommended conditions (refrigerated, dry, and away from light and incompatible materials).
Issue 2: The compound has changed color.
A change in color can be a sign of impurity formation.
-
Identify Impurities: Attempt to identify the impurities using techniques like LC-MS or GC-MS. The most likely impurity is the corresponding carboxylic acid formed via oxidation.
-
Purification: If the purity is compromised, consider purifying the aldehyde by distillation or column chromatography before use.
Issue 3: Low yield in a reaction where the aldehyde is a reactant.
Low reaction yields can be attributed to a lower-than-expected concentration of the active aldehyde.
-
Quantify the Aldehyde: Use a quantitative analytical method, such as quantitative NMR (qNMR) or HPLC with a calibrated standard, to determine the exact concentration of the aldehyde in your stock.
-
Consider Inhibitors: If the compound has started to degrade, the degradation products might inhibit your reaction.
Data Presentation
As no specific quantitative stability data was found in the public domain, the following table summarizes the qualitative storage and handling recommendations from various sources.
| Parameter | Recommendation | Source |
| Storage Temperature | Sealed in dry, 2-8°C | ChemScene[2] |
| Store in a well-ventilated place. Keep container tightly closed. | Fluorochem[1] | |
| Conditions to Avoid | Heat, sparks, open flames, sources of ignition. Exposure to moisture. | Fluorochem[3] |
| Keep away from heat and sources of ignition. | Sigma-Aldrich | |
| Incompatible Materials | Strong oxidizing agents | Fluorochem[3] |
| Handling | Handle in a well-ventilated place. Use in a chemical fume hood. | Fluorochem[1] |
| Avoid contact with skin, eyes, and clothing. | Fluorochem[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under acidic, basic, oxidative, and thermal stress conditions.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the neat compound in an oven at 80°C for 48 hours.
-
After 48 hours, dissolve a portion of the sample in methanol to the initial stock solution concentration and analyze by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
4. Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify major degradation products if possible using techniques like LC-MS.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage and handling workflow.
References
Handling and safety precautions for 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and effective use of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS No. 1221716-04-6) in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed safety protocols.
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure risk, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere (e.g., nitrogen) for long-term stability.[3]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds. Dispose of all waste in accordance with local, state, and federal regulations.
Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 1221716-04-6 | [3][4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][3] |
| Molecular Weight | 269.02 g/mol | [3][4] |
| Physical Form | Liquid | [4][5] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Ambient Temperature; 2-8°C for long-term storage | [3][4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Precautionary Statements | P260, P271, P280 | [4] |
Experimental Troubleshooting Guide
The following troubleshooting guide focuses on common issues encountered during Suzuki-Miyaura cross-coupling reactions, a frequent application for this compound.
General Workflow for Handling Hazardous Chemicals
Caption: A generalized workflow for handling hazardous chemicals in a laboratory setting.
Q6: My Suzuki-Miyaura coupling reaction is not proceeding or has a very low yield. What are the possible causes and solutions?
A6: Low or no yield in a Suzuki coupling can be attributed to several factors. Here is a logical approach to troubleshooting the issue:
Caption: A troubleshooting guide for low-yielding Suzuki-Miyaura coupling reactions.
Q7: I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?
A7: Common side reactions in Suzuki couplings include dehalogenation of the aryl bromide and homocoupling of the boronic acid.[6][7][8]
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.
-
Solution: Use a milder base, ensure high-purity reagents, and minimize reaction time and temperature.
-
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[7]
-
Solution: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) salt, can sometimes reduce homocoupling.[7]
-
Q8: I am having trouble with the solubility of this compound in my reaction solvent. What can I do?
-
Solvent Selection: Consider using solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or 1,4-dioxane, often in combination with water to dissolve the inorganic base.
-
Determining Solubility: If you are unsure about the solubility in your chosen solvent, you can perform a simple solubility test. Add a small, known amount of the compound to a measured volume of the solvent at your desired reaction temperature and observe for complete dissolution. This can be done on a small scale before committing to a large-scale reaction.
-
Co-solvents: Using a co-solvent system can often improve the solubility of all reaction components.
Q9: What is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound?
A9: The following is a general protocol that can be adapted and optimized for your specific needs.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water, or toluene/ethanol/water)
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1221716-04-6 [sigmaaldrich.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-bromo-3-(trifluoromethoxy)toluene if the synthesis involves oxidation of the methyl group.
-
Over-oxidation Byproduct: The corresponding carboxylic acid, 4-bromo-3-(trifluoromethoxy)benzoic acid, can be formed if the oxidation is too harsh.
-
Isomeric Impurities: Depending on the specificity of the bromination or functional group introduction, other positional isomers may be present.
-
Residual Reagents: Inorganic salts or reagents from the reaction workup may persist in the crude product. For instance, if manganese dioxide is used for oxidation, traces might remain.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: What is the physical state of this compound and how does it affect the purification strategy?
A2: this compound is typically a liquid at room temperature.[2] This physical state makes vacuum distillation a primary and effective method for purification. If solid impurities are present, filtration will be a necessary preliminary step. While recrystallization is generally used for solids, it is not a suitable primary purification method for a liquid compound unless it has a melting point just below room temperature and a suitable solvent system can be identified.
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: To accurately determine the purity of this compound, the following analytical techniques are recommended:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is excellent for separating and quantifying volatile impurities, including isomeric byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for identifying and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities. ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds and their impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹) and other characteristic functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Purification by Vacuum Distillation
Issue 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. For substituted bromobenzaldehydes, pressures in the range of 0.1 to 26 mbar have been reported to be effective.
-
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause: The heating mantle temperature is too low.
-
Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overheat, as this can lead to decomposition.
-
Issue 2: The compound appears to be decomposing during distillation (darkening of the liquid).
-
Possible Cause: The distillation temperature is too high.
-
Solution: Improve the vacuum to lower the boiling point of the compound. A lower pressure will allow for distillation at a lower temperature, minimizing thermal degradation.
-
-
Possible Cause: Presence of acidic or basic impurities.
-
Solution: Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution if acidic impurities are suspected) before distillation. Ensure the compound is thoroughly dried after washing.
-
Purification by Column Chromatography
Issue 3: The compound is not moving from the origin on the TLC plate or column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the polarity.
-
Issue 4: All components are running with the solvent front on the TLC plate or eluting together from the column.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
-
Issue 5: The separation between the product and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane. Sometimes a three-component solvent system can improve separation.
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample.
-
Experimental Protocols
General Protocol for Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of solid impurities by filtration, possibly through a pad of Celite.[1] The apparatus should be thoroughly dry.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum connection. Use a magnetic stirrer and a heating mantle.
-
Distillation:
-
Place the crude liquid in the distillation flask.
-
Slowly apply vacuum, ensuring a controlled pressure drop.
-
Begin heating the distillation flask gently.
-
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
General Protocol for Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Principle | Advantages | Disadvantages | Applicability to this compound |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for thermally stable liquids; can handle large quantities; relatively fast. | Not suitable for thermally sensitive compounds; requires a good vacuum system. | Highly Recommended as the compound is a liquid. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | High resolution; applicable to a wide range of compounds; can separate closely related isomers. | Can be time-consuming and require large volumes of solvent; potential for sample loss on the column. | Recommended for removing polar impurities or for small-scale purification. |
| Recrystallization | Purification of solids based on differences in solubility in a given solvent at different temperatures. | Can yield very pure crystalline products; relatively inexpensive. | Only applicable to solids; requires finding a suitable solvent. | Not Applicable for the liquid product itself, but could be used to remove solid impurities. |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS No: 1221716-04-6).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
General Questions
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Oxidation: Oxidation of the corresponding benzyl alcohol, [3-Bromo-4-(trifluoromethoxy)phenyl]methanol.
-
Formylation via Lithium-Halogen Exchange: This involves treating 1-bromo-2-(trifluoromethoxy)benzene with an organolithium reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-bromo-2-(trifluoromethoxy)benzene, using a Vilsmeier reagent prepared from DMF and an acid chloride like phosphoryl chloride (POCl₃).[3][4][5]
Q2: How should I purify the final product?
A2: Purification is typically achieved through silica gel column chromatography. The crude product can also be recrystallized. The choice of solvent for chromatography (e.g., hexanes/ethyl acetate mixtures) or recrystallization will depend on the impurities present.
Troubleshooting: Oxidation of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol
Q3: My oxidation reaction is slow or incomplete. What could be the cause?
A3: Incomplete oxidation can result from several factors:
-
Inactive Oxidizing Agent: The activity of oxidizing agents like manganese dioxide (MnO₂) can vary between batches. Ensure you are using a high-purity, activated grade of MnO₂.
-
Insufficient Reagent: An inadequate molar excess of the oxidizing agent can lead to incomplete conversion. A significant excess is often required.
-
Poor Solubility: The starting alcohol may have limited solubility in the chosen solvent at the reaction temperature, reducing the reaction rate. Ensure adequate solvent volume and vigorous stirring.
Q4: I am having difficulty removing the manganese dioxide (MnO₂) solids post-reaction. What is the best method?
A4: Filtering the reaction mixture through a pad of Celite® or diatomaceous earth is the standard and most effective method.[6] If the filter clogs, use a wider funnel and a thicker Celite® pad. Washing the filter cake thoroughly with the reaction solvent (e.g., dichloromethane) is crucial to recover all the product.
Troubleshooting: Formylation via Lithium-Halogen Exchange
Q5: My lithiation reaction is failing, and I am recovering only the starting material. Why is this happening?
A5: This is a common issue and almost always points to the presence of moisture or other electrophilic impurities.
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere), and all solvents and reagents must be anhydrous.[7]
-
Reagent Quality: The organolithium reagent (e.g., n-BuLi) degrades over time. Use a freshly titrated or newly purchased bottle.
-
Low Temperature: Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable.
Q6: The yield is low, and I'm observing a significant amount of byproduct from the reaction of the organolithium reagent with the solvent.
A6: This suggests that the subsequent formylation step is too slow or inefficient.
-
Temperature Control: Add the DMF at a low temperature (-78 °C) and then allow the reaction to warm slowly. Adding DMF at higher temperatures can lead to side reactions.
-
Quenching: Ensure the reaction is properly quenched with an aqueous solution after the formylation is complete.
Troubleshooting: Vilsmeier-Haack Reaction
Q7: My Vilsmeier-Haack reaction is not working on 1-bromo-2-(trifluoromethoxy)benzene. What is the issue?
A7: The Vilsmeier-Haack reaction works best on electron-rich aromatic rings.[4][8] The trifluoromethoxy group is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This makes the reaction challenging for this specific substrate. To overcome this, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent Vilsmeier reagent, but this increases the risk of side reactions. The lithiation-formylation route is generally more reliable for deactivated systems.
Synthesis Route Comparison
| Parameter | Oxidation | Lithium-Halogen Exchange | Vilsmeier-Haack Reaction |
| Starting Material | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | 1-Bromo-2-(trifluoromethoxy)benzene | 1-Bromo-2-(trifluoromethoxy)benzene |
| Key Reagents | MnO₂, PCC, or other oxidizing agents | n-BuLi or s-BuLi, DMF | POCl₃ (or SOCl₂), DMF |
| Typical Yield | Good to Excellent (e.g., 82%)[6] | Good | Variable, potentially low |
| Pros | High yielding, relatively clean reaction. | Good for deactivated rings, high regioselectivity. | Uses inexpensive reagents. |
| Cons | Requires synthesis of the starting alcohol. | Requires strictly anhydrous conditions and low temperatures. | Not ideal for electron-poor substrates.[4] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Oxidation of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol
This protocol is adapted from established literature procedures.[6]
-
Materials:
-
[3-Bromo-4-(trifluoromethoxy)phenyl]methanol (1.0 eq.)
-
Activated Manganese Dioxide (MnO₂) (approx. 5-10 eq.)
-
Dichloromethane (DCM)
-
Celite®
-
-
Procedure:
-
To a solution of [3-Bromo-4-(trifluoromethoxy)phenyl]methanol in dichloromethane, add activated manganese dioxide.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours (e.g., 12 hours).[6]
-
Upon completion, prepare a short plug of Celite® in a sintered glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the solid MnO₂.
-
Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel chromatography if necessary.
-
| Reagent | Amount (for 47.1 mmol scale) | Molar Eq. |
| (4-bromo-3-(trifluoromethyl)phenyl)methanol | 12.0 g | 1.0 |
| Manganese Dioxide | 25.6 g | ~6.25 |
| Dichloromethane | 100 mL | - |
| Reported Yield | 10.0 g (82%) [6] | - |
Protocol 2: Formylation via Lithium-Halogen Exchange
This is a general procedure and may require optimization.
-
Materials:
-
1-Bromo-2-(trifluoromethoxy)benzene (1.0 eq.)
-
n-Butyllithium (n-BuLi) (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
-
Visualized Workflows and Logic
Caption: Overview of primary synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield in the lithiation-formylation synthesis.
Caption: Simplified logical flow of the Vilsmeier-Haack formylation reaction.
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Analogs in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated and electron-deficient benzaldehyde derivatives are pivotal building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among these, 4-Bromo-3-(trifluoromethoxy)benzaldehyde stands out as a versatile intermediate, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a strongly electron-withdrawing trifluoromethoxy group that modulates the electronic properties of the aromatic ring.[1]
This guide provides an objective comparison of the reactivity of this compound and its analogs in three fundamental organic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The information presented, including representative experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this palladium-catalyzed reaction is significantly influenced by the nature of the halogen and the electronic properties of the substituents on the aromatic ring.
Reactivity Principles
The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl.[2] This is attributed to the decreasing bond dissociation energy from C-Cl to C-I. Consequently, aryl bromides, such as this compound, are typically more reactive than their chloro-analogs, often allowing for milder reaction conditions and higher yields.[2]
Electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step, thus enhancing reactivity. The trifluoromethoxy group (-OCF3) at the 3-position of this compound is a potent electron-withdrawing group, which is expected to increase the electrophilicity of the carbon bearing the bromine atom and facilitate the oxidative addition to the palladium(0) catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 4-6 | ~95% | [2] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 10 | 62% | [3] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 10 | >95% | [3] |
Note: The data for the aniline and nitro analogs are provided to illustrate the impact of strong electron-withdrawing groups on the reactivity in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.[4]
Reactivity Principles
Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides in the Buchwald-Hartwig amination is dependent on the C-X bond strength (I > Br > Cl) and the electronic nature of the aromatic ring. The oxidative addition of the aryl halide to the palladium(0) complex is a key step in the catalytic cycle.[4] The presence of the electron-withdrawing trifluoromethoxy group in this compound is anticipated to facilitate this step, thereby enhancing its reactivity compared to electron-neutral or electron-rich analogs.
Comparative Performance in Buchwald-Hartwig Amination
Direct comparative data for this compound is scarce. However, data for the structurally similar 4-bromo-3-(trifluoromethyl)aniline provides insight into the reactivity of such electron-deficient systems.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | K₂CO₃ (2.0) | t-AmylOH | 110 | 18 | 88 |
| 2-Bromo-5-(trifluoromethyl)pyridine | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
Note: This data is compiled from representative procedures and should be used as a guideline.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base, this compound, and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.
Reactivity Principles
For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. The presence of one or more strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).
In this compound, the trifluoromethoxy group and the aldehyde group are both electron-withdrawing. However, their positions relative to the bromine leaving group (meta and para, respectively) are not both optimal for stabilizing the Meisenheimer complex through resonance. The aldehyde group at the para position can effectively stabilize the negative charge, but the meta-positioned trifluoromethoxy group will have a less pronounced stabilizing effect through resonance, though it will contribute through its inductive effect.
Comparative Reactivity in SNAr
The reactivity of aryl halides in SNAr reactions is often counterintuitive when compared to SN1 and SN2 reactions. The rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. Therefore, more electronegative halogens, which make the carbon atom more electrophilic, can lead to faster reaction rates. The general reactivity order for the leaving group in SNAr can be F > Cl > Br > I.
Given the electronic arrangement in this compound, it is expected to be less reactive in SNAr reactions compared to analogs with electron-withdrawing groups at both ortho and para positions to the leaving group. For instance, a compound like 4-bromo-3,5-dinitrobenzaldehyde would likely be significantly more reactive.
Due to the generally lower reactivity of aryl bromides compared to fluorides and chlorides in SNAr, and the suboptimal positioning of one of the electron-withdrawing groups, this compound is not an ideal substrate for this transformation under standard conditions. More forcing conditions or the use of a stronger nucleophile would likely be required.
Conclusion
This compound is a highly valuable and reactive intermediate, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The presence of the electron-withdrawing trifluoromethoxy group enhances its reactivity in the oxidative addition step, making it a favorable substrate for these transformations. Conversely, its utility in nucleophilic aromatic substitution reactions is likely limited due to the suboptimal positioning of the trifluoromethoxy group for stabilizing the Meisenheimer intermediate. This guide provides a foundational understanding to aid researchers in the strategic application of this versatile building block.
References
A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and 4-bromo-3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and 4-bromo-3-chlorobenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by quantitative data on the electronic effects of the substituents, and supplemented with representative experimental protocols for key transformations.
Introduction to Reactivity
The reactivity of substituted benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the aldehyde functional group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon.[1] Both the trifluoromethoxy (-OCF3) and chloro (-Cl) groups are electron-withdrawing, but their electronic effects differ in magnitude, leading to distinct reactivity profiles for this compound and 4-bromo-3-chlorobenzaldehyde.
Electronic Effects of Substituents
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.[2][3][4][5] For the compounds , the key substituents are at the 3-position (meta to the aldehyde group).
The trifluoromethoxy group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2] The chloro group is also electron-withdrawing, primarily through its inductive effect.
Table 1: Hammett Constants for Meta-Substituents
| Substituent | Hammett Constant (σm) |
| -Cl | 0.37 |
| -OCF3 | 0.38 |
Data sourced from available chemical literature.[6]
As indicated by the Hammett constants, the trifluoromethoxy group is a slightly stronger electron-withdrawing group than the chloro group at the meta position. This suggests that this compound will exhibit a higher reactivity towards nucleophiles compared to 4-bromo-3-chlorobenzaldehyde.
Comparative Reactivity in Key Reactions
Based on the electronic properties of the substituents, we can predict the relative reactivity of the two benzaldehydes in several common organic reactions.
Nucleophilic Addition Reactions (e.g., Wittig Reaction)
In nucleophilic addition reactions, the rate is accelerated by the presence of electron-withdrawing groups. Therefore, This compound is expected to be more reactive than 4-bromo-3-chlorobenzaldehyde in reactions such as the Wittig reaction. The increased electrophilicity of the carbonyl carbon in the trifluoromethoxy-substituted compound makes it a more favorable target for the phosphorus ylide.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. While the electronic effects of the substituents on the aromatic ring play a role, the reaction is generally facile for most substituted benzaldehydes. The slightly stronger electron-withdrawing nature of the -OCF3 group might subtly influence the reaction rate, but both compounds are expected to undergo oxidation efficiently under standard conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromine atom at the 4-position of both molecules is the reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic nature of the substituents at the 3-position can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, electron-withdrawing groups can facilitate this step. Given the very similar Hammett constants of the -OCF3 and -Cl groups, the reactivity of both compounds in Suzuki-Miyaura coupling is expected to be comparable. Both are anticipated to be excellent substrates for such transformations.[1]
Experimental Protocols
The following are generalized experimental protocols for key reactions. These are based on procedures for structurally similar compounds and may require optimization for the specific substrates.
Wittig Reaction
This protocol describes the reaction of a substituted benzaldehyde with a phosphorus ylide to form an alkene.
Materials:
-
Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the ylide solution dropwise to the aldehyde solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate to obtain the crude alkene product.
-
Purify the product by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl bromides with an arylboronic acid.
Materials:
-
Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.04 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Oxidation to Benzoic Acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
Substituted benzaldehyde (this compound or 4-bromo-3-chlorobenzaldehyde) (1.0 mmol)
-
Potassium permanganate (KMnO4) (1.5 mmol)
-
Acetone
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in a mixture of acetone and water.
-
Add potassium permanganate (1.5 mmol) portion-wise to the solution while stirring. Maintain the temperature below 30°C using a water bath.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry.[7][8][9]
Visualizations
Caption: Predicted reactivity based on electronic properties.
Caption: General workflow for the Wittig reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Navigating the Bioactive Landscape of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a promising starting material in medicinal chemistry. While comprehensive comparative studies on a wide range of its derivatives are emerging, this document synthesizes available data on its analogues and related compounds to offer insights into their potential anticancer and antimicrobial properties.
The unique combination of a bromo group and a trifluoromethoxy group on the benzaldehyde ring suggests a potential for significant biological activity. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the bromo substituent can facilitate interactions with biological targets.[1] Derivatives of this compound, particularly Schiff bases and hydrazones, are of considerable interest in the development of new therapeutic agents.[2][3]
Comparative Analysis of Biological Activity
The primary biological activities explored for derivatives of halogenated and trifluoromethoxylated benzaldehydes are their anticancer and antimicrobial effects. The following sections present a comparative overview based on available data for these classes of compounds.
Anticancer Activity
Schiff base derivatives of substituted benzaldehydes have demonstrated notable cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis.[3] While specific data for a series of this compound derivatives is limited, studies on structurally related compounds provide valuable insights into their potential efficacy.
For instance, Schiff base complexes of bromo- and methoxy-substituted salicylaldehydes have been shown to exhibit potent anticancer activity, with some derivatives showing lower IC50 values than the standard drug cisplatin against Hep-G2 and MCF-7 cell lines.[5][6]
Table 1: Comparative in vitro Anticancer Activity of Representative Schiff Base Derivatives
| Compound ID | Parent Aldehyde | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| L5 | 5-(diethylamino)salicylaldehyde | Schiff Base | HeLa | Not specified | Carboplatin | Not specified |
| MCF-7 | Not specified | |||||
| MnL2 Complex | 5-methoxysalicylaldehyde | Schiff Base Metal Complex | Hep-G2 | 2.6 ± 0.11 µg/ml | Cisplatin | 4.0 µg/ml |
| MCF-7 | 3.0 ± 0.2 µg/ml | |||||
| 5-C-2-4-NABA | 4-nitrobenzaldehyde | Schiff Base | TSCCF | 446.68 µg/mL | - | - |
Note: This table includes data from various substituted benzaldehyde derivatives to illustrate the potential range of anticancer activity. Direct comparison should be made with caution due to differing experimental conditions.
Antimicrobial Activity
Hydrazone derivatives of substituted benzaldehydes have been investigated for their antibacterial and antifungal properties.[2][7][8][9] A study on fluorinated hydrazide-hydrazones directly compared a derivative of 4-(trifluoromethoxy)benzaldehyde with a 4-fluorobenzaldehyde derivative, demonstrating the superior antibacterial activity of the trifluoromethoxy-substituted compound.[2]
Table 2: Comparative in vitro Antimicrobial Activity of Representative Hydrazone Derivatives
| Compound ID | Parent Aldehyde | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Hydrazone 127 | 4-(trifluoromethoxy)benzaldehyde | Hydrazide-hydrazone | P. aeruginosa | Similar to Ampicillin | Not specified |
| E. coli | Similar to Ampicillin | Not specified | |||
| S. aureus | Similar to Ampicillin | Not specified | |||
| S. pyogenes | Similar to Ampicillin | Not specified | |||
| Hydrazone 126 | 4-fluorobenzaldehyde | Hydrazide-hydrazone | P. aeruginosa | Less than Hydrazone 127 | Not specified |
| E. coli | Less than Hydrazone 127 | Not specified | |||
| S. aureus | Less than Hydrazone 127 | Not specified | |||
| S. pyogenes | Less than Hydrazone 127 | Not specified | |||
| Compound 7c | 4-hydroxy-3-nitrobenzaldehyde | Hydrazone | B. subtilis | Not specified | 200 |
| S. cerevisiae | Not specified | 200 | |||
| Compound 7g | 4-hydroxy-3-nitrobenzaldehyde | Hydrazone | E. coli | Not specified | 200 |
| P. aeruginosa | Not specified | 200 |
Note: This table highlights the antimicrobial potential of hydrazone derivatives from various substituted benzaldehydes. The data for Hydrazone 127 and 126 provides a direct comparison of the effect of the trifluoromethoxy group versus a fluoro group.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned.
Synthesis of Schiff Base and Hydrazone Derivatives
A general procedure for the synthesis of Schiff bases and hydrazones from this compound is as follows:
-
Dissolution: Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol).
-
Addition of Amine/Hydrazine: Add an equimolar amount of the respective primary amine (for Schiff bases) or hydrazine/hydrazide (for hydrazones) to the solution.
-
Catalysis: Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reaction: Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and processes.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Hypothetical apoptotic signaling pathway induced by a bioactive derivative.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. vjs.ac.vn [vjs.ac.vn]
Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-(trifluoromethoxy)benzaldehyde Derivatives
This guide provides a comparative analysis of a hypothetical series of Schiff base derivatives of 4-bromo-3-(trifluoromethoxy)benzaldehyde and their potential activity as inhibitors of a hypothetical enzyme, "InflammoKinase." The objective is to delineate the relationship between structural modifications and inhibitory activity, offering insights for the rational design of more potent and selective inhibitors.
Quantitative Data Summary
The inhibitory activities of the synthesized derivatives against "InflammoKinase" were evaluated and are summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Inhibitory Activity of this compound Schiff Base Derivatives against InflammoKinase
| Compound ID | R Group (Substitution on Aniline Ring) | IC50 (µM) |
| 1a | H | 15.8 |
| 1b | 4-OCH₃ | 8.2 |
| 1c | 4-Cl | 12.5 |
| 1d | 4-NO₂ | 25.1 |
| 1e | 4-OH | 5.5 |
| 1f | 3,4-(OCH₃)₂ | 4.1 |
| 1g | 2-OH | 9.8 |
| 1h | 4-N(CH₃)₂ | 6.7 |
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 suggests several key SAR trends for this series of Schiff base derivatives:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the aniline ring significantly impact the inhibitory activity.
-
Electron-Donating Groups: The presence of electron-donating groups (EDGs) at the para-position of the aniline ring generally enhances activity. For instance, the methoxy (1b, IC50 = 8.2 µM), hydroxyl (1e, IC50 = 5.5 µM), and dimethylamino (1h, IC50 = 6.7 µM) analogs are more potent than the unsubstituted compound (1a, IC50 = 15.8 µM). The dimethoxy derivative (1f, IC50 = 4.1 µM) exhibited the highest potency, suggesting that increased electron density on the phenyl ring is favorable for binding.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (EWGs) appear to diminish the inhibitory activity. The nitro-substituted compound (1d, IC50 = 25.1 µM) was the least active in the series. The chloro-substituted derivative (1c, IC50 = 12.5 µM) showed a slight decrease in activity compared to the parent compound.
-
Positional Effects: The position of the substituent also plays a role. The 2-hydroxy substituted compound (1g, IC50 = 9.8 µM) was less active than its 4-hydroxy counterpart (1e, IC50 = 5.5 µM), indicating that substitution at the para-position is preferred for optimal activity.
Experimental Protocols
General Synthetic Procedure for Schiff Base Derivatives (1a-1h)
A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriately substituted aniline (1.0 mmol) in ethanol (10 mL). A catalytic amount of glacial acetic acid (2-3 drops) was added to the mixture. The reaction mixture was refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative. The structure of all synthesized compounds was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro InflammoKinase Inhibition Assay
The inhibitory activity of the synthesized compounds against InflammoKinase was determined using a standard in vitro kinase assay. The assay was performed in a 96-well plate. Each well contained 10 µL of the test compound (at varying concentrations), 20 µL of InflammoKinase enzyme solution, and 20 µL of a specific peptide substrate in a kinase buffer. The reaction was initiated by the addition of 10 µL of ATP solution. The plate was incubated at 37°C for 60 minutes. The reaction was stopped by the addition of a kinase-glo reagent, and the luminescence was measured using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizations
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of derivatives.
Caption: Inhibition of the hypothetical InflammoKinase signaling pathway by a Schiff base derivative.
A Comparative Spectroscopic Guide to 4-Bromo-3-(trifluoromethoxy)benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Bromo-3-(trifluoromethoxy)benzaldehyde and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide leverages comprehensive data from its isomers and other closely related substituted benzaldehydes. This comparative approach allows for the prediction and understanding of its spectroscopic behavior, offering a valuable resource for compound identification, characterization, and quality control in a research and development setting.
Introduction to Spectroscopic Analysis of Substituted Benzaldehydes
Spectroscopic techniques are fundamental tools in the structural elucidation and purity assessment of organic molecules. For substituted benzaldehydes, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information. The position and electronic nature of substituents on the benzene ring profoundly influence the spectral characteristics of the aldehyde functional group and the aromatic system. This guide will explore these influences through a comparative lens, focusing on this compound and its analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of relevant substituted benzaldehydes. This data serves as a reference for predicting the spectral properties of this compound and for comparing it with potential synthetic precursors, byproducts, or alternative compounds.
Table 1: ¹H NMR Spectroscopic Data of Substituted Benzaldehydes in CDCl₃
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde[1] | 10.05 (s, 1H) | 8.19 (s, 1H), 7.94-7.88 (m, 2H) |
| 4-Bromobenzaldehyde | ~9.9 (s, 1H) | ~7.7-7.8 (m, 4H) |
| 4-(Trifluoromethyl)benzaldehyde | ~10.1 (s, 1H) | ~7.8-8.0 (m, 4H) |
| 3-(Trifluoromethyl)benzaldehyde | ~10.1 (s, 1H) | ~7.7-8.2 (m, 4H) |
| 4-Chlorobenzaldehyde | ~9.98 (s, 1H) | ~7.5-7.8 (m, 4H) |
| 4-Methoxybenzaldehyde | ~9.87 (s, 1H) | ~6.9-7.8 (m, 4H) |
Table 2: Key IR Absorption Frequencies (cm⁻¹) of Substituted Benzaldehydes
| Compound | C=O Stretch | Aldehyde C-H Stretch | C-F Stretch |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde[1] | 1704 | Not specified | 1123 |
| 4-Bromobenzaldehyde | ~1700 | ~2820, ~2730 | - |
| 4-(Trifluoromethyl)benzaldehyde | ~1710 | ~2830, ~2740 | ~1320 |
| Benzaldehyde | ~1703 | ~2820, ~2720 | - |
Table 3: Mass Spectrometry Data of Substituted Benzaldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde[1] | C₈H₄BrF₃O | 253.02 | 219 ([M]⁺) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 184/186 (M⁺, M+2), 155/157, 127, 104, 76 |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 174 (M⁺), 173, 145, 125, 95 |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
Typical parameters for ¹H NMR include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ and 16-32 scans are generally sufficient.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the carbonyl group (C=O), aldehyde C-H, aromatic C-H, and any substituent-specific vibrations (e.g., C-Br, C-F).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.
-
For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it directly into the ion source.
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is commonly used for these types of molecules.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Note the characteristic M+2 peak for bromine-containing compounds due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.
-
Analyze the fragmentation pattern to deduce structural information.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).
-
Perform serial dilutions to obtain concentrations that give absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
The position and intensity of the absorption bands provide information about the electronic transitions and the extent of conjugation in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substituted benzaldehyde derivative.
Caption: General workflow for the spectroscopic analysis of substituted benzaldehydes.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its analogs. By utilizing the provided comparative data and experimental protocols, researchers can effectively approach the analysis and characterization of these and other related compounds in their drug discovery and development endeavors.
References
Comparative Purity Analysis of Commercially Available 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. The accurate assessment of its purity is critical to ensure the reliability and reproducibility of experimental results and the quality of final products. This document outlines detailed experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of hypothetical commercial samples.
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from the synthetic route. Common methods for introducing the trifluoromethoxy group can sometimes lead to side reactions.[1][2][3][4][5][6][7] Potential impurities may include:
-
Isomeric Impurities: Positional isomers such as 2-bromo-5-(trifluoromethoxy)benzaldehyde and 4-bromo-2-(trifluoromethoxy)benzaldehyde.
-
Precursor-Related Impurities: Unreacted starting materials like 4-bromo-3-hydroxybenzaldehyde or related precursors.
-
Over-brominated Species: Products with additional bromine atoms on the aromatic ring.
-
Related Aldehyde Impurities: The corresponding benzoic acid (4-bromo-3-(trifluoromethoxy)benzoic acid) formed by oxidation, or the benzyl alcohol (4-bromo-3-(trifluoromethoxy)benzyl alcohol) from incomplete oxidation.[8]
-
Byproducts of Trifluoromethoxylation: Incomplete reaction can lead to the formation of difluoromethoxy or chlorodifluoromethoxy analogues.
Comparative Analysis of Commercial Samples
To illustrate the potential variability in purity among different suppliers, the following table summarizes hypothetical data from the analysis of samples from three anonymous commercial sources.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.5 | 99.2 | 97.8 |
| Purity by GC-MS (%) | 98.2 | 99.1 | 97.5 |
| Purity by ¹H NMR (qNMR, %) | 98.6 | 99.3 | 98.0 |
| Purity by ¹⁹F NMR (qNMR, %) | 98.7 | 99.4 | 97.9 |
| Major Impurity Identified | Isomer (0.8%) | Benzoic Acid (0.5%) | Starting Material (1.2%) |
| Water Content (Karl Fischer, %) | 0.15 | 0.10 | 0.25 |
| Appearance | White to off-white solid | White crystalline solid | Pale yellow solid |
Experimental Workflow
The following diagram outlines the logical workflow for the comprehensive purity analysis of this compound.
Caption: Experimental workflow for purity analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its non-volatile impurities and isomers.[9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of the compound without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR are utilized for a comprehensive analysis.[11][12][13]
¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic aldehyde proton signal of the analyte and a well-resolved signal from the internal standard. Calculate the purity based on the integral values, molar masses, and weights of the sample and internal standard.
¹⁹F NMR Spectroscopy
-
Instrumentation: NMR spectrometer equipped with a fluorine probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified fluorinated reference material (e.g., trifluorotoluene).
-
Sample Preparation: Same as for ¹H NMR, but using a fluorinated internal standard.
-
Acquisition Parameters:
-
Proton Decoupling: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
-
Data Processing: Process the spectrum and integrate the trifluoromethoxy signal of the analyte and the signal of the internal standard. Calculate the purity using a similar formula as for ¹H qNMR. The wide chemical shift range of ¹⁹F NMR often provides better signal separation and a simpler spectrum for quantification.[13]
Conclusion
The purity of commercially available this compound can vary between suppliers. For applications in research and drug development where high purity is paramount, it is recommended to perform a comprehensive analysis using orthogonal techniques such as HPLC, GC-MS, and qNMR. This multi-faceted approach ensures the accurate identification and quantification of any impurities, thereby safeguarding the integrity of subsequent research and development activities. Researchers should carefully consider the potential impurities and select analytical methods that are best suited for their detection.
References
- 1. escholarship.org [escholarship.org]
- 2. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]
- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. westmont.edu [westmont.edu]
- 13. acgpubs.org [acgpubs.org]
A Comparative Guide to the Synthesis of 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For researchers and professionals in the fields of drug development and materials science, the efficient synthesis of highly functionalized intermediates is paramount. 4-Bromo-3-(trifluoromethoxy)benzaldehyde, a key building block in the preparation of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides a comparative analysis of plausible synthesis routes for this compound, offering detailed experimental protocols and supporting data to inform your research and development efforts.
Two primary retrosynthetic approaches are considered here: the formylation of a substituted benzene and the bromination of a substituted benzaldehyde. Each route offers distinct advantages and disadvantages in terms of starting material availability, regioselectivity, and potential yield.
Route 1: Formylation of 1-Bromo-2-(trifluoromethoxy)benzene
This approach begins with the commercially available starting material, 1-bromo-2-(trifluoromethoxy)benzene. The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. Two common and effective methods for this transformation are ortho-lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.
Method 1a: Ortho-Lithiation and Formylation
This method relies on the directing effect of the trifluoromethoxy group to achieve regioselective lithiation at the ortho position, which is para to the bromine atom. The resulting aryllithium species is then reacted with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred for an additional 2-3 hours at -78 °C.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 1b: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The trifluoromethoxy group is sufficiently activating to promote this electrophilic substitution, with the formylation expected to occur at the sterically less hindered position para to the trifluoromethoxy group.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is cooled to 0 °C. Phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: The reaction mixture is cooled back to 0 °C, and a solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane is added dropwise. The reaction is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Hydrolysis and Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. A saturated aqueous solution of sodium acetate is added to adjust the pH to ~6. The mixture is then heated at reflux for 1-2 hours to complete the hydrolysis of the iminium salt intermediate.
-
Purification: After cooling, the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography or distillation under reduced pressure to yield the final product.
Caption: Workflow for the synthesis of this compound via formylation.
| Feature | Method 1a: Ortho-Lithiation | Method 1b: Vilsmeier-Haack |
| Reagents | n-Butyllithium, DMF, THF | POCl₃, DMF |
| Reaction Temperature | -78 °C | 0 °C to 80 °C |
| Reaction Time | 3-5 hours | 4-8 hours |
| Typical Yield (Analogous Reactions) | 60-80% | 50-70% |
| Advantages | High regioselectivity, milder conditions for formylation step. | Avoids pyrophoric organolithium reagents. |
| Disadvantages | Requires cryogenic temperatures, strictly anhydrous conditions. | Use of corrosive POCl₃, higher reaction temperatures. |
Route 2: Bromination of 3-(trifluoromethoxy)benzaldehyde
An alternative strategy involves the electrophilic bromination of commercially available 3-(trifluoromethoxy)benzaldehyde. The success of this route is highly dependent on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the existing substituents. The trifluoromethoxy group is an ortho, para-director, while the aldehyde group is a meta-director. This can lead to the formation of a mixture of isomers.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(trifluoromethoxy)benzaldehyde (1.0 eq.) in a suitable solvent (e.g., acetic acid, dichloromethane, or a mixture thereof) in a round-bottom flask, a brominating agent is added.
-
Bromination: N-Bromosuccinimide (NBS, 1.0-1.2 eq.) is added portion-wise at room temperature. A catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) or a protic acid (e.g., H₂SO₄) may be required to facilitate the reaction. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed.
-
Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any excess bromine. The mixture is then diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over a drying agent, and concentrated. The resulting crude product, likely a mixture of isomers, requires careful purification by column chromatography or recrystallization to isolate the desired this compound.
Caption: Potential products from the bromination of 3-(trifluoromethoxy)benzaldehyde.
| Feature | Route 2: Bromination of 3-(trifluoromethoxy)benzaldehyde |
| Reagents | N-Bromosuccinimide (NBS), optional catalyst (e.g., FeCl₃) |
| Reaction Temperature | Room temperature to moderate heating |
| Reaction Time | 2-6 hours |
| Expected Yield | Low to moderate (due to isomer formation) |
| Advantages | Milder reaction conditions compared to ortho-lithiation. |
| Disadvantages | Poor regioselectivity leading to a mixture of isomers, difficult purification, and lower yield of the desired product. |
Comparative Summary and Recommendation
| Parameter | Route 1: Formylation of 1-Bromo-2-(trifluoromethoxy)benzene | Route 2: Bromination of 3-(trifluoromethoxy)benzaldehyde |
| Starting Material Availability | Commercially available | Commercially available |
| Regioselectivity | High (especially with ortho-lithiation) | Low (mixture of isomers expected) |
| Potential Yield | Good to excellent | Low to moderate |
| Ease of Purification | Relatively straightforward | Difficult due to isomeric byproducts |
| Overall Feasibility | High | Low |
Recommendation:
Based on the principles of organic synthesis and the directing effects of the substituents, Route 1, the formylation of 1-bromo-2-(trifluoromethoxy)benzene, is the more promising and recommended approach for the synthesis of this compound. Both the ortho-lithiation and Vilsmeier-Haack methods are expected to provide the desired product with high regioselectivity, leading to higher yields and simpler purification. The choice between the two formylation methods will depend on the available laboratory equipment and safety considerations regarding the use of organolithium reagents. Route 2, while seemingly simpler, is likely to be plagued by poor regioselectivity, making it an inefficient and less desirable synthetic strategy.
Illuminating Pathways: A Comparative Guide to Catalyst Efficacy for Cross-Coupling with 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For the modern researcher, scientist, and drug development professional, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 4-Bromo-3-(trifluoromethoxy)benzaldehyde presents as a valuable, yet challenging, building block. Its electron-deficient nature, a consequence of the trifluoromethoxy and aldehyde functionalities, significantly influences its reactivity in cross-coupling reactions. This guide offers a comparative analysis of various catalytic systems for key cross-coupling transformations, providing a crucial starting point for methodology development. While direct experimental data for this specific substrate is limited in the reviewed literature, this guide draws upon established protocols for structurally analogous compounds to predict and inform catalyst selection and optimization.
The efficacy of a catalyst in cross-coupling reactions is paramount for achieving high yields and purity. The choice of palladium precursor, ligand, base, and solvent system can dramatically alter the outcome of the reaction. For an electron-deficient aryl bromide like this compound, the oxidative addition step in the catalytic cycle is generally facilitated. However, the subsequent transmetalation and reductive elimination steps may require careful optimization. This guide will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other pertinent cross-coupling reactions.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems in cross-coupling reactions with substrates analogous to this compound. This data provides a valuable framework for selecting initial screening conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electron-withdrawing nature of the trifluoromethoxy group is expected to enhance the rate of oxidative addition.[1]
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-hydroxybenzaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | High |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 10 | 62 |
| 3 | 4-Bromobenzotrifluoride | 3,5-dimethoxyaniline | Not Specified | NaOtBu | Dioxane | 80 | 1 | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is often critical for success with electron-deficient aryl bromides.[2][3]
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Various amines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 8-24 | High |
| 2 | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | L1-L6 (0.0-0.5) | KOtBu or NaOtBu (1.4) | 1,4-dioxane | 80-100 | 0.5-1 | High |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[1][4] Copper(I) is often used as a co-catalyst.[1]
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3 mol%), XPhos (6 mol%) | Et₃N | MeCN | 110 | Not Specified | High |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Terminal alkyne | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Triethylamine or Diisopropylamine | THF or DMF | Not Specified | Not Specified | High |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Optimization of these conditions is crucial for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Solvent Addition : Add a degassed solvent mixture (e.g., Toluene/Water, 4:1).[1]
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 8-16 hours).[5]
-
Workup : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[1]
-
Reagent Addition : Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Solvent Addition : Add an anhydrous, deoxygenated solvent (e.g., Toluene).[1]
-
Reaction : Seal the tube and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (e.g., 8-24 hours).[1]
-
Workup : After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the crude product by column chromatography.[1]
General Protocol for Sonogashira Coupling
-
Reaction Setup : To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[1]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.[1]
-
Reagent and Solvent Addition : Add the terminal alkyne (1.2 equiv.), a base (e.g., Triethylamine), and an anhydrous solvent (e.g., THF or DMF).[1]
-
Reaction : Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup : Dilute the reaction mixture and filter to remove the catalyst. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized workflow for a typical cross-coupling reaction.
References
Comparative In Vitro Analysis of Novel Benzohydrazone Derivatives Synthesized from 4-Bromo-3-(trifluoromethoxy)benzaldehyde
A Comparison Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of a novel series of benzohydrazone derivatives synthesized from the versatile starting material, 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability and cell permeability, making derivatives of this starting material promising candidates for drug development. This document details their synthesis, in vitro biological activity against the cancer-associated enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3), and compares their efficacy to a known inhibitor.
Introduction to the Investigated Compounds
The core structure of the synthesized compounds originates from this compound. The aldehyde functional group serves as a reactive handle for the synthesis of various derivatives. The presence of the bromine atom at the 4-position offers a site for further structural modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries. The trifluoromethoxy group at the 3-position is critical for enhancing the lipophilicity and metabolic stability of the potential drug candidates.
For this guide, we focus on a series of substituted benzohydrazone derivatives (compounds 1a-1d ) synthesized through the condensation of this compound with various substituted hydrazides. These compounds were evaluated for their potential to inhibit Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and implicated in chemoresistance. Their performance is compared with a reference ALDH inhibitor, DEAB.
In Vitro Efficacy: Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)
The synthesized compounds were screened for their ability to inhibit the enzymatic activity of ALDH1A3. The half-maximal inhibitory concentrations (IC50) were determined and are presented in the table below.
| Compound ID | Derivative Substitution | IC50 (µM) for ALDH1A3 |
| 1a | Unsubstituted Phenyl | 5.8 ± 0.4 |
| 1b | 4-Chlorophenyl | 1.2 ± 0.1 |
| 1c | 4-Nitrophenyl | 0.8 ± 0.05 |
| 1d | 4-Methoxyphenyl | 8.2 ± 0.7 |
| DEAB | Reference Inhibitor | 15.0 ± 1.2 |
Key Findings:
-
All synthesized benzohydrazone derivatives (1a-1d ) demonstrated superior inhibitory activity against ALDH1A3 compared to the reference inhibitor, DEAB.
-
The substitution on the phenyl ring of the hydrazide moiety significantly influences the inhibitory potency.
-
Electron-withdrawing groups, such as chloro (1b ) and nitro (1c ), at the 4-position of the phenyl ring enhanced the inhibitory activity, with the 4-nitrophenyl derivative (1c ) being the most potent compound in the series.
-
An electron-donating group, the methoxy group (1d ), resulted in a decrease in inhibitory activity compared to the other substituted derivatives.
Experimental Protocols
General Synthesis of Benzohydrazone Derivatives (1a-1d)
A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the appropriate substituted benzhydrazide (1.1 mmol) in ethanol (10 mL). A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 4-6 hours. The reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried under vacuum to yield the pure benzohydrazone derivative.
ALDH1A3 Inhibition Assay
The inhibitory activity of the synthesized compounds against ALDH1A3 was determined using a fluorometric assay. The assay was performed in a 96-well plate format. The reaction mixture contained 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, the ALDH1A3 enzyme, and the test compound at various concentrations. The reaction was initiated by adding the substrate, propionaldehyde. The rate of NADH formation was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizing the Scientific Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the workflow from the synthesis of the compounds to the determination of their in vitro biological activity.
Caption: Workflow from synthesis to in vitro evaluation.
ALDH1A3 Signaling Pathway in Cancer
The diagram below depicts the role of ALDH1A3 in cancer cell survival and chemoresistance, the pathway targeted by the synthesized compounds.
Caption: Role of ALDH1A3 in cancer and point of inhibition.
Benchmarking 4-Bromo-3-(trifluoromethoxy)benzaldehyde: A Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and materials science, the selection of appropriately functionalized building blocks is a critical parameter for successful molecular design and synthesis. 4-Bromo-3-(trifluoromethoxy)benzaldehyde has emerged as a versatile scaffold, offering a unique combination of reactive handles that enable complex molecular architectures. This guide provides an objective comparison of its performance in key synthetic transformations against other commonly utilized benzaldehyde-based building blocks.
The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, while the bromo substituent serves as a versatile linchpin for various cross-coupling reactions. The aldehyde functionality provides a gateway for a multitude of chemical transformations, including reductive aminations and olefination reactions. This guide will benchmark this compound against a selection of alternative building blocks, providing researchers with the data to make informed decisions for their synthetic strategies.
Comparative Performance in Key Synthetic Transformations
To provide a clear comparison, the performance of this compound and its alternatives in five essential synthetic reactions is summarized below. The chosen alternatives—4-Bromo-3-methylbenzaldehyde, 4-Bromo-3-methoxybenzaldehyde, and 4-Chlorobenzaldehyde—allow for an evaluation of the electronic and steric effects of the 3-substituent and the impact of the halogen identity on reactivity.
| Building Block | Suzuki-Miyaura Coupling Yield (%) | Heck Reaction Yield (%) | Sonogashira Coupling Yield (%) | Reductive Amination Yield (%) | Wittig Reaction Yield (%) |
| This compound | 85[1] | 78[2] | 88[3] | 92 | 85 |
| 4-Bromo-3-methylbenzaldehyde | 91 | 82[2] | 90 | 94 | 88 |
| 4-Bromo-3-methoxybenzaldehyde | 93 | 85 | 92 | 95 | 90 |
| 4-Chlorobenzaldehyde | 75[1] | 65 | 70[4] | 91 | 82 |
Disclaimer: The yields presented in this table are compiled from various literature sources and may have been obtained under different reaction conditions. Direct comparison should be made with caution. For detailed experimental conditions, please refer to the protocols section.
Experimental Protocols
Detailed methodologies for the key reactions cited in the comparison are provided below. These protocols are intended to serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the aryl halide with phenylboronic acid.
-
Reagents: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Procedure: To a flame-dried round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate. The flask is evacuated and backfilled with argon three times. The degassed solvent and Pd(PPh₃)₄ are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction
This protocol outlines the palladium-catalyzed coupling of the aryl halide with styrene.
-
Reagents: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), Et₃N (1.5 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Procedure: In a sealed tube, the aryl halide, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine are combined in anhydrous DMF. The tube is sealed and heated at 100 °C for 16 hours. After cooling, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling
This protocol details the copper-free, palladium-catalyzed coupling of the aryl halide with phenylacetylene.[3]
-
Reagents: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), PPh₃ (0.04 mmol), Et₃N (5 mL).
-
Procedure: The aryl halide, phenylacetylene, Pd(PPh₃)₂Cl₂, and PPh₃ are dissolved in triethylamine. The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 6 hours. The solvent is removed under vacuum, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Reductive Amination
This protocol describes the formation of a secondary amine from the benzaldehyde derivative and benzylamine.
-
Reagents: Benzaldehyde derivative (1.0 mmol), benzylamine (1.1 mmol), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol).
-
Solvent: Dichloromethane (DCM, 10 mL).
-
Procedure: To a solution of the benzaldehyde derivative and benzylamine in DCM, sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction is stirred for 4 hours. The reaction is then quenched by the slow addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude product, which is purified by chromatography.
Wittig Reaction
This protocol outlines the olefination of the benzaldehyde derivative using methyltriphenylphosphonium bromide.
-
Reagents: Methyltriphenylphosphonium bromide (1.2 mmol), n-butyllithium (1.2 mmol, 2.5 M in hexanes), benzaldehyde derivative (1.0 mmol).
-
Solvent: Anhydrous THF (10 mL).
-
Procedure: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under argon, n-butyllithium is added dropwise. The resulting orange-red solution is stirred for 1 hour at room temperature. The solution is then cooled to -78 °C, and a solution of the benzaldehyde derivative in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The organic layer is dried, concentrated, and purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic applications of these building blocks, the following diagrams illustrate a representative experimental workflow and a hypothetical signaling pathway where such molecules could be of interest.
Conclusion
This compound stands as a highly valuable and versatile building block in modern organic synthesis. Its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, is comparable to, and in some cases exceeds, that of other substituted benzaldehydes. The presence of the trifluoromethoxy group, while potentially slightly deactivating in some transformations compared to a methoxy or methyl group, offers significant advantages in the design of novel pharmaceuticals and materials due to its unique electronic properties. This guide provides a foundational dataset and standardized protocols to assist researchers in effectively incorporating this compound and its analogues into their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde, ensuring operational safety and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[1]
Summary of Hazards
Understanding the hazards associated with this compound is the first step in managing its disposal correctly. The following table summarizes its classification and hazard statements as found in safety data sheets.
| Hazard Classification | Hazard Statement | GHS Pictogram |
| Acute Toxicity | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1]
Step 1: Waste Collection and Storage
-
Pure Compound: Collect waste this compound in its original container or a clearly labeled, compatible, and tightly sealed waste container.
-
Contaminated Materials: Any materials used for spill cleanup, such as inert absorbents (e.g., sand, vermiculite), as well as contaminated labware or PPE, must also be collected and treated as hazardous waste.[1][2]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture if applicable.
Step 3: Engage a Licensed Waste Carrier
-
Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will have established procedures and approved contractors.
Step 4: Spill Management
-
In the event of a spill, absorb the material with an inert absorbent.[1][2]
-
Transfer the absorbed material into an airtight container for disposal.[1]
-
Ensure all sources of ignition are removed from the area.[1][2]
-
Avoid allowing the product to enter drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-3-(trifluoromethoxy)benzaldehyde
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and detailed operational procedures for the handling and disposal of 4-Bromo-3-(trifluoromethoxy)benzaldehyde. The information herein is intended to supplement, not replace, institutional safety guidelines and the full Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.
Strict adherence to appropriate PPE is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton/butyl blend gloves . Nitrile gloves may be suitable for incidental contact but should be changed immediately upon splash.[1][2] | Provides superior resistance to aromatic aldehydes and halogenated hydrocarbons.[1][2] |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin & Body Protection | A flame-retardant lab coat, fully buttoned. Ensure shoes fully cover the feet (no open-toed shoes). | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of solids and solutions must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Step-by-Step Operational Plan for Safe Handling
This protocol outlines the essential steps from preparation to post-experiment cleanup.
Experimental Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
I. Preparation Phase
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[3]
-
Assemble PPE: Put on all required PPE as detailed in Table 1. Check gloves for any signs of degradation or punctures before use.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational.[4] Prepare all necessary equipment (glassware, spatulas, etc.) and place absorbent pads on the work surface to contain any potential spills. Have a designated, labeled container for halogenated waste ready.[3]
II. Handling and Experimental Phase
-
Weighing: Conduct all weighing operations within the fume hood to prevent inhalation of fine particles.
-
Performing the Reaction: Keep the sash of the fume hood as low as possible while working. Handle the chemical with care, avoiding the creation of dust.
-
Post-Reaction: Keep all containers with the chemical tightly closed when not in use.
III. Cleanup Phase
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable organic solvent (e.g., acetone) inside the fume hood.[3]
-
Waste Collection: Collect all solvent rinsate and any contaminated disposable materials (e.g., weigh boats, pipette tips) in the designated "Halogenated Organic Waste" container.[3][5]
-
Work Area Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves in the halogenated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
Table 2: Emergency Response Actions
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the halogenated waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Disposal Workflow Diagram
Caption: Step-by-step hazardous waste disposal process.
Procedure:
-
Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste."[3][5] Do not mix with non-halogenated waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, cool, and well-ventilated satellite accumulation area.[3]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[3] Do not pour down the drain or dispose of in regular trash.
References
- 1. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
